3-Methyl-beta-nitrostyrene
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-methyl-3-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C9H9NO2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-7H,1H3 |
InChI Key |
YYYVODQGPSIUNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for β Nitrostyrene and Its Methylated Analogues
Established Synthetic Pathways for β-Nitrostyrene Derivatives
The synthesis of β-nitrostyrene and its analogues, including 3-Methyl-beta-nitrostyrene, is most commonly achieved through the Henry condensation-dehydration sequence. However, alternative routes have also been developed to address specific synthetic challenges.
Henry Condensation-Dehydration Sequence
The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the condensation of a nitroalkane with an aldehyde or ketone, catalyzed by a base. mdpi.comorganic-chemistry.org For the synthesis of β-nitrostyrenes, this reaction is typically followed by a dehydration step, which can occur in situ, to yield the final nitroalkene product. organic-chemistry.orgvulcanchem.com The general pathway involves the deprotonation of the nitroalkane to form a resonance-stabilized anion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. rsc.org The resulting β-nitroalkoxide is protonated to give a β-nitro alcohol, which is subsequently dehydrated to form the β-nitrostyrene. rsc.orgCurrent time information in Colombo, LK.
For the specific synthesis of this compound, the starting materials are 3-methylbenzaldehyde (B113406) and a nitroalkane, most commonly nitromethane (B149229).
The efficiency and yield of the Henry reaction are highly dependent on the reaction conditions and the catalyst employed. reddit.com A variety of systems have been explored to optimize the synthesis of substituted β-nitrostyrenes.
Catalysts: Primary amines, such as benzylamine (B48309), are frequently used as catalysts in an acetic acid solvent. vulcanchem.comgoogle.com Ammonium (B1175870) acetate (B1210297) is another common and effective catalyst, often used with glacial acetic acid as the solvent and the reaction mixture being heated under reflux. rsc.orgmdpi.comrsc.org The basic catalyst deprotonates the nitroalkane at the alpha-carbon, facilitating the nucleophilic attack on the aldehyde. rsc.org More recently, novel catalytic systems have been developed to improve reaction efficiency and environmental friendliness. These include multi-acidic ionic liquids, which can act as both catalyst and solvent, allowing for solvent-free conditions and catalyst recycling. google.comgoogle.com Heterogeneous solid catalysts, such as metal-organic frameworks (MOFs) and clay-based catalysts like Clayfen (iron(III) nitrate (B79036) on clay), have also been shown to be effective. erowid.orgresearchgate.netmdpi.com For asymmetric synthesis, chiral metal complexes, often involving copper(II), have been developed to produce chiral β-nitro alcohols with high enantiomeric excess. mdpi.comniscpr.res.inwikipedia.org
Solvents and Temperature: Glacial acetic acid is a conventional solvent for this reaction. reddit.commdpi.com However, to improve the green profile of the synthesis, solvent-free conditions have been explored, particularly with the use of ionic liquids or solid-state reactions. erowid.orggoogle.com Reaction temperatures can vary significantly, from room temperature for highly reactive substrates to reflux conditions (e.g., 100–130°C) to drive the reaction and subsequent dehydration. mdpi.comgoogle.comgoogle.com One patented method specifies a reaction temperature of 78-80°C for the condensation of a substituted benzaldehyde (B42025) with nitromethane in acetic acid using benzylamine as a catalyst. google.com Microwave-assisted organic synthesis (MAOS) has emerged as a technique to significantly reduce reaction times compared to conventional heating. rsc.orgscirp.org
| Catalyst | Solvent | Conditions | Key Findings/Advantages | Reference |
|---|---|---|---|---|
| Ammonium Acetate | Glacial Acetic Acid | Reflux | Common, effective method for various benzaldehydes. | mdpi.com |
| Benzylamine | Acetic Acid | 78-80°C | High yields reported for industrial applications. | google.com |
| Multi-acidic Ionic Liquid | Solvent-free | 100–130°C | High yield, catalyst is reusable, environmentally friendly. | google.comgoogle.com |
| Copper(II) Complexes (e.g., with bis(oxazoline) ligands) | Various organic solvents | Variable, often low temp. | Enables asymmetric synthesis, producing chiral products. | niscpr.res.in |
| Clayfen / Clayan | Solvent-free (solid state) | Neat reaction | Simple, inexpensive method for direct conversion of styrenes. | erowid.org |
| N/A (Microwave-Assisted) | Nitromethane | Microwave irradiation | Significantly reduced reaction times compared to conventional heating. | rsc.org |
The Henry condensation-dehydration sequence is applicable to a wide range of substituted benzaldehydes and nitroalkanes, but the reactivity can be influenced by the nature of the substituents.
Substituted Benzaldehydes: The reaction generally works well for benzaldehydes with both electron-donating and electron-withdrawing groups on the aromatic ring. nih.gov For instance, derivatives such as 3,4-dimethoxybenzaldehyde (B141060) and 4-chlorobenzaldehyde (B46862) have been successfully used to synthesize the corresponding β-nitrostyrenes. google.commdpi.com The synthesis of this compound from 3-methylbenzaldehyde proceeds via this standard pathway. However, some substituted benzaldehydes are known to be reluctant to condense with nitromethane. reddit.com For example, 3,4,5-trimethoxybenzaldehyde (B134019) is notoriously difficult to react under standard conditions, often requiring optimized protocols to achieve good yields. reddit.com The steric and electronic properties of the substituents can affect the electrophilicity of the carbonyl carbon and the stability of the intermediates, thereby influencing reaction rates and yields.
Nitroalkanes: Nitromethane is the most common nitroalkane used, leading to β-nitrostyrene products. organic-chemistry.orgmdpi.com The use of higher nitroalkanes, such as nitroethane, results in β-methyl-β-nitrostyrene derivatives. mdpi.com The reaction can also be performed with more complex or functionalized nitroalkanes. nih.govacs.org However, the acidity of the α-proton in the nitroalkane is a critical factor; secondary nitroalkanes can also be used, leading to the construction of fully substituted, nitrogen-bearing carbon stereocenters, although this can be challenging. nih.govacs.org A key limitation is that if the β-nitro alcohol product is desired, careful control of the reaction conditions (e.g., using only small amounts of base) is necessary to prevent the subsequent elimination of water to form the nitroalkene. organic-chemistry.org
Alternative Nitrostyrene (B7858105) Synthesis Routes
While the Henry reaction is the predominant method, several alternative strategies for the synthesis of β-nitrostyrenes have been developed. These routes can be advantageous when the required aldehyde is unavailable or when seeking to avoid the conditions of the Henry reaction.
The direct conversion of styrenes to β-nitrostyrenes offers a more atom-economical approach. erowid.org This method involves the nitration of the vinyl group of a substituted styrene (B11656), such as 3-methylstyrene. However, achieving this transformation selectively can be challenging due to the sensitivity of the vinylic side chain and the potential for competing side reactions like aromatic ring nitration or polymerization. erowid.orgunirioja.es
Several nitrating systems have been developed to address these challenges:
Nitryl Iodide (NO₂I): Generated in situ from silver nitrite (B80452) and iodine, nitryl iodide adds regioselectively to the styrene double bond to form an iodonitro intermediate. mdma.ch Subsequent treatment with a base, such as triethylamine, eliminates hydrogen iodide to yield the β-nitrostyrene in good yields under mild conditions. mdma.ch
Clay-Supported Nitrates: Reagents like Clayfen (iron(III) nitrate on clay) and Clayan (ammonium nitrate on clay) have been used for the solvent-free nitration of styrenes, providing a simple and inexpensive method. erowid.org
Copper(II)-Promoted Nitration: A one-pot process using a mixture of copper(II) tetrafluoroborate, sodium nitrite, and iodine in acetonitrile (B52724) can selectively nitrate styrenes to β-nitrostyrenes under mild conditions, avoiding ring nitration. unirioja.es
Other Reagents: Various other nitrating agents have been explored, including nitrogen monoxide, tetranitromethane, and systems like NaNO₂/Ce(NH₄)₂(NO₃)₆/AcOH, though some may lead to mixtures of products or require specific conditions. erowid.orgsciencemadness.org Direct nitration with nitric acid itself often leads to a complex mixture of products. sciencemadness.org
| Nitrating Agent/System | Key Features | Potential Issues | Reference |
|---|---|---|---|
| Nitryl Iodide (I₂/AgNO₂) | Mild conditions, good yields, regioselective. | Intermediate can be unstable. | mdma.ch |
| Clayfen / Clayan | Solvent-free, inexpensive. | Reaction efficiency can vary. | erowid.org |
| I₂ / CuO·HBF₄ / NaNO₂ | One-pot, selective, mild conditions. | Requires a copper(II) promoter. | unirioja.es |
| Nitric Oxide (NO) | Clean reaction reported with alumina (B75360) treatment. | Requires handling of gaseous NO. | erowid.org |
| Tetranitromethane (TNM) | Has been used but can be difficult. | Varying yields, potential for side products. | mdma.ch |
The synthesis of β-nitrostyrenes can also be approached through the chemistry of enamines. mdpi.com While less common as a direct synthetic route to nitrostyrenes compared to the Henry reaction, related transformations highlight its potential. Enamines, which are typically formed from the reaction of a secondary amine with an aldehyde or ketone, are electron-rich alkenes. Their reaction with electrophiles is a cornerstone of their utility.
In the context of nitroalkenes, research has often focused on the reaction of enamines with nitrostyrenes (Michael addition), which proceeds through an enamine mechanism. nobelprize.org However, the reverse process, constructing the nitrostyrene from an enamine, is conceptually plausible. One proposed strategy involves the one-electron oxidation of an enamine to generate a radical cation. nobelprize.org This highly reactive intermediate could then potentially be trapped by a nitro source. While direct evidence for this specific transformation leading to β-nitrostyrenes is not extensively documented in the provided context, the fundamental reactivity of enamines supports its theoretical feasibility. The oxidation of enamines is a known process, and their subsequent reaction pathways are diverse. mdpi.comnobelprize.orgscripps.edu
Advanced and Sustainable Synthetic Strategies
Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. For the preparation of β-nitrostyrene and its derivatives, this has led to the exploration of microwave-assisted synthesis and other green chemistry approaches that minimize waste, energy consumption, and the use of hazardous materials.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often dramatically reducing reaction times, increasing product yields, and simplifying purification processes compared to conventional heating methods. rsc.org This technology utilizes microwave energy to heat reactions directly and efficiently.
The application of microwave irradiation can accelerate chemical reactions by orders of magnitude, with some studies reporting rate enhancements of up to a thousand-fold over traditional heating techniques. researchgate.net This rapid heating minimizes the formation of side products and can lead to cleaner reactions with higher yields. mdpi.com For instance, the synthesis of various heterocyclic molecules using microwave induction reduced reaction times from hours to a few minutes, with appreciably higher yields. sphinxsai.com In the synthesis of γ-nitrobutyric acid methyl esters, a related Michael addition reaction, microwave irradiation decreased the reaction time from over 4,000 minutes to just 5 minutes, while increasing the yield from 72% to over 98%. mdpi.com Similarly, multicomponent reactions to form complex molecules like quinolines have seen reaction times drop from several hours to just 3-4 minutes with improved yields under microwave conditions. rsc.org
Direct comparisons between microwave-assisted and conventional heating methods consistently demonstrate the advantages of the former. Microwave-assisted syntheses are characterized by significantly shorter reaction times and often provide higher product yields. sphinxsai.com For example, in a study comparing the synthesis of 2-amino-4,6-diarylpyrimidines, the microwave-assisted method achieved acceptable to good yields in substantially shorter reaction times compared to the higher yields obtained with much longer conventional heating protocols. javeriana.edu.co The synthesis of β-nitrostyrene derivatives via the Henry reaction highlights this disparity; conventional methods often require prolonged heating for 7 to 36 hours, whereas microwave assistance can complete the reaction in minutes. rsc.org
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating Synthesis of β-Nitrostyrene Derivatives
| Product | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Hydroxy-3-methoxy-β-nitrostyrene | Conventional | 7-36 hours | Not specified | rsc.org |
| Microwave | 5 minutes | Significantly reduced time | rsc.org | |
| γ-Nitro Aliphatic Methyl Ester | Conventional | > 24 hours | 72% | mdpi.com |
| Microwave | 5 minutes | ≥ 98% | mdpi.com | |
| 2-Amino-4,6-diphenylpyrimidine | Conventional | Not specified (longer) | 94% | javeriana.edu.co |
| Microwave | 10 minutes | 86% | javeriana.edu.co |
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of β-nitrostyrenes, this has manifested in the development of solvent-free and catalyst-free reaction conditions.
Eliminating volatile organic solvents is a key goal of green chemistry, as it reduces waste, cost, and environmental hazards. Several solvent-free methods for synthesizing β-nitrostyrenes have been developed. One approach involves the condensation of benzaldehydes with nitromethane on a solid support, such as K2CO3/Al2O3, under microwave irradiation without any solvent. researchgate.net Another effective technique is mechanical grinding, where solid reactants are mixed together, sometimes with a grinding aid like quartz sand, to promote the reaction without a solvent. beilstein-journals.org This method has been successfully applied to the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, yielding products in good to excellent yields. beilstein-journals.org Additionally, reactions can be run "neat" or solventless at elevated temperatures, as demonstrated in the reduction of trans-β-nitrostyrene with a Hantzsch ester at 100°C, which proceeds efficiently. niscpr.res.in
Table 2: Examples of Solvent-Free Synthesis Methodologies
| Reaction Type | Conditions | Key Feature | Reference |
|---|---|---|---|
| Henry Condensation | Aldehyde, Nitromethane, K2CO3/Al2O3, Microwave | Solid-supported, solventless microwave synthesis | researchgate.net |
| Michael Addition | β-nitrostyrene, 1,3-dicarbonyl compound, Grinding | Mechanical activation without solvent | beilstein-journals.org |
| Reduction of Nitroolefin | trans-β-nitrostyrene, Hantzsch ester, 100°C | Neat reaction at elevated temperature | niscpr.res.in |
| Henry Condensation | Aromatic aldehyde, Nitroalkane, Ionic liquid catalyst, 100-130°C | Ionic liquid acts as both catalyst and medium | google.com |
The ideal chemical synthesis would occur without the need for a catalyst, further simplifying the process and purification. Catalyst-free methods for reactions involving β-nitrostyrenes have been successfully developed. For example, the Michael addition of 1,3-dicarbonyl compounds to β-nitrostyrenes can be achieved in nearly quantitative yield simply by grinding the solid reactants together at room temperature. beilstein-journals.org Similarly, multicomponent reactions to create complex spirooxindoles from isatins, β-nitrostyrene, and benzylamine have been performed under microwave irradiation in water without any catalyst. beilstein-journals.org The reduction of various nitroalkenes has also been accomplished in high yields using a Hantzsch ester under solvent-free and catalyst-free conditions at elevated temperatures. niscpr.res.in In some cases, water itself can mediate the reaction at elevated temperatures, as seen in the catalyst-free alkylation of indoles with β-nitrostyrenes. researchgate.net
Green Chemistry Approaches
Mechanochemical Approaches
Mechanochemical synthesis, a solvent-free method utilizing mechanical force to induce chemical reactions, has been effectively applied to the synthesis of nitrostyrene derivatives. scispace.combeilstein-journals.org Ball milling, a common mechanochemical technique, facilitates the condensation of aldehydes and nitroalkanes. scispace.comnih.gov
In a relevant study, a cascade oxa-Michael–Henry reaction of salicylaldehyde (B1680747) derivatives with β-nitrostyrenes was successfully carried out using potassium carbonate as a catalyst under solvent-free ball milling conditions. scispace.com This method produced the corresponding 3-nitro-2H-chromenes in moderate to excellent yields, highlighting the efficiency and high-yield nature of mechanochemical synthesis. scispace.com For solid salicylaldehydes, a two-step mechanochemical protocol proved to be a superior alternative to one-pot three-component reactions, resulting in improved yields of the desired triazolochromenes. beilstein-journals.org
The advantages of mechanochemical synthesis include high yields, shorter reaction times, and mild reaction conditions. scispace.com This approach has been shown to be a viable and efficient alternative, particularly for substrates that yield diminished results in traditional solution-based syntheses. beilstein-journals.org
Application of Ionic Liquids in Synthesis
Ionic liquids (ILs) have emerged as effective catalysts and reaction media for the synthesis of β-nitrostyrenes, including its methylated analogues. Their use often promotes environmentally friendly and efficient reactions. acs.orggoogle.com
A series of novel multiple-acidic ionic liquids, derived from 2-aminoethanol, have been successfully employed as catalysts in the Henry reaction between various aldehydes and nitroalkanes under solvent-free conditions. acs.org The ionic liquid with a hydrogen sulfate (B86663) counteranion demonstrated the highest catalytic efficiency, leading to good to excellent yields of trans-β-nitrostyrenes. acs.org A significant advantage of this system is the ability to recover and reuse the ionic liquid catalyst up to six times without a considerable loss in its catalytic activity. acs.orggoogle.com
The general procedure involves heating a mixture of the aromatic aldehyde, nitroalkane, and the ionic liquid catalyst under normal pressure. google.comgoogle.com The molar ratio of the reactants and the catalyst, as well as the reaction temperature and time, are optimized to achieve high yields. google.comgoogle.com For instance, the reaction of benzaldehyde with nitromethane in the presence of the ionic liquid [SFHEA][HSO4] at 110°C for 2 hours resulted in a 91% yield of β-nitrostyrene. google.com
The use of task-specific ionic liquids has also been explored. For example, 1,1,3,3-tetramethylguanidinium (TMG)-based Brönsted acidic task-specific ionic liquids have been shown to catalyze the Henry reaction to form 2-nitroalcohols, which are precursors to nitrostyrenes. orientjchem.org
| Aldehyde | Nitroalkane | Catalyst | Conditions | Yield (%) |
| Benzaldehyde | Nitromethane | [SFHEA][HSO4] | 110°C, 2h | 91 |
Photochemical Synthesis Routes
Photochemical methods offer unique pathways for the synthesis and functionalization of β-nitrostyrenes, often proceeding under mild conditions with high selectivity. mdpi.comnih.gov These routes can involve the generation of radicals, cycloadditions, and nitration reactions initiated by visible light. mdpi.comnih.govmdma.ch
Photochemical Generation of Radicals in Cross-Coupling
β-Nitrostyrenes are excellent partners in denitrative cross-coupling reactions, where the nitro group is replaced by another functional group. mdpi.com These reactions can be initiated photochemically, generating carbon- or heteroatom-centered radicals that add to the nitroolefin. mdpi.com This is followed by the spontaneous elimination of a nitrosyl radical to yield the final product. mdpi.com
One notable example is the synthesis of chalcones through the photochemical cross-coupling of β-nitrostyrenes with aryl carbaldehydes. mdpi.comresearchgate.net In this process, radicals generated from the aldehydes under photochemical conditions react with the electrophilic double bond of the nitrostyrene in an addition-elimination mechanism. mdpi.com This method provides a new alternative to traditional chalcone (B49325) syntheses. mdpi.com
Ruthenium-catalyzed photochemical reactions have also been employed for the cross-coupling of nitrostyrenes with polyhalogenated alkanes. mdpi.com Depending on the reaction conditions, this can lead to either cinnamic acids or β-tribromomethyl-substituted styrenes. mdpi.com
Visible Light-Promoted Photocycloaddition
β-Nitrostyrenes can undergo [2+2] photocycloaddition reactions with olefins when irradiated with visible light (e.g., λ = 419 nm) in a suitable solvent like dichloromethane (B109758). nih.gov This reaction yields nitro-substituted cyclobutanes. nih.gov The reaction is believed to proceed through a 1,4-diradical as a key intermediate. nih.gov
The choice of wavelength is crucial, as irradiation at different wavelengths can affect the conversion and yield. nih.gov For instance, the reaction of trans-β-nitrostyrene with indene (B144670) showed good conversion and yield at both λ = 350 nm and λ = 419 nm. nih.gov Even longer wavelength LEDs (λ = 457 nm and λ = 470 nm) can promote the reaction, though with no significant conversion observed at λ = 517 nm. nih.gov
The reaction is applicable to a variety of olefins and substituted nitrostyrenes. nih.gov Electron-rich aryl groups on the nitrostyrene generally lead to good results. nih.gov The diastereoselectivity of the reaction can be influenced by the geometry of the starting nitrostyrene. nih.gov
| β-Nitrostyrene | Olefin | Wavelength (nm) | Yield (%) |
| trans-β-Nitrostyrene | Indene | 419 | 87 |
| p-Tolyl-β-nitrostyrene | 2,3-Dimethyl-2-butene | 419 | 54 |
| p-Anisyl-β-nitrostyrene | 2,3-Dimethyl-2-butene | 419 | 50 |
| p-Cyano-β-nitrostyrene | 2,3-Dimethyl-2-butene | 419 | 32 |
Photochemical Nitration Reactions
Direct nitration of styrenes to β-nitrostyrenes can be achieved using photochemical methods. One approach involves the photochemical charge transfer activation of an electron donor-acceptor (EDA) complex formed between tetranitromethane and styrenes in acetonitrile. mdma.ch This method's outcome can depend on the specific styrene derivative used. mdma.ch
Another strategy for the side-chain nitration of styrenes involves the use of clay-supported nitrate salts, such as iron(III) nitrate on clay (clayfen) or ammonium nitrate on clay (clayan), under solvent-free conditions. mdma.ch While heterogeneous reactions in various solvents were unsuccessful, the solid-state neat reactions readily produced the desired β-nitrostyrenes. mdma.ch This method is noted for being simple and inexpensive. mdma.ch
Reactivity and Mechanistic Studies of β Nitrostyrene Transformations
Nucleophilic Addition Reactions
Michael Additions (Conjugate Additions)
The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orgniscpr.res.in It involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated compound, or Michael acceptor. wikipedia.org β-Nitrostyrenes, such as 3-methyl-β-nitrostyrene, are effective Michael acceptors due to the electron-withdrawing nature of the nitro group, which activates the double bond for nucleophilic attack.
With Amines (e.g., Piperidine (B6355638), Aniline (B41778), 4-Aminoantipyrine)
The addition of amines to β-nitrostyrenes is a well-established method for the synthesis of various nitrogen-containing compounds. chemisgroup.usnih.gov
The reaction of piperidine with β-nitrostyrene has been studied to understand the influence of solvents on reactivity and mechanism. nitrkl.ac.in It has been observed that the reaction can proceed through both catalyzed and uncatalyzed pathways, depending on the solvent's polarity. nitrkl.ac.in In some cases, a second molecule of piperidine can act as a catalyst. nitrkl.ac.in
The addition of 4-aminoantipyrine (B1666024) to β-nitrostyrene has also been reported as a valuable alternative to the Mannich reaction for producing certain nitro-bases. chemisgroup.us
Table 1: Michael Addition of Amines to β-Nitrostyrenes
| Amine Nucleophile | β-Nitrostyrene Derivative | Key Findings/Products | Citation |
|---|---|---|---|
| Piperidine | β-Nitrostyrene | Solvent effects on reaction rate and mechanism studied; reaction proceeds via catalyzed and uncatalyzed routes. | nitrkl.ac.in |
| 4-Aminoantipyrine | β-Nitrostyrene | Forms 1-(4-antipyrinylamino)-2-nitro-1-phenylethane. | chemisgroup.us |
| Aniline | β-Nitrostyrene | General amine addition to nitrostyrenes is a known reaction, though specific kinetic data for aniline with 3-methyl-β-nitrostyrene is not detailed in the provided results. | beilstein-journals.org |
The Michael addition offers the potential for creating new stereocenters, making its stereoselectivity a critical aspect of study. In the context of amine additions, the reaction of propanal with β-nitrostyrene, catalyzed by certain acids, can proceed with excellent diastereoselectivity and enantioselectivity. ethz.ch The use of chiral organocatalysts, such as those derived from proline, can induce high levels of stereocontrol in the Michael addition of aldehydes and ketones to nitrostyrenes. wikipedia.org For instance, the addition of isobutyraldehyde (B47883) to β-nitrostyrenes has been shown to yield Michael adducts with varying degrees of diastereoselectivity. mdpi.com
Kinetic studies on the addition of piperidine to β-nitrostyrene reveal a complex dependence on the concentration of the amine. nitrkl.ac.in The observed upward curvature in plots of the observed rate constant versus piperidine concentration suggests that a second molecule of the amine acts as a catalyst. nitrkl.ac.in The reaction mechanism can vary from a stepwise process in polar solvents to a concerted one in nonpolar solvents. nitrkl.ac.in Mechanistic investigations of the addition of amines and hydrazines to nitrostyrenes have also pointed towards a retro-aza-Henry-type process occurring under mild, non-catalytic conditions, proceeding through a protic solvent-mediated mechanism. nih.govresearchgate.net
With Thiols
The thia-Michael addition, the conjugate addition of thiols to activated alkenes, is an efficient method for forming carbon-sulfur bonds. tandfonline.comtandfonline.com The reaction of various thiols with β-nitrostyrene has been shown to proceed rapidly and in high yields, sometimes even without a catalyst. tandfonline.com The use of a catalytic amount of lithium hydroxide (B78521) under solvent-free conditions has been reported to be a highly efficient method for this transformation. tandfonline.com The addition of cysteine to β-nitrostyrene derivatives has also been investigated. koreascience.kr
Table 2: Thia-Michael Addition to β-Nitrostyrene
| Thiol Nucleophile | Catalyst/Conditions | Key Findings/Products | Citation |
|---|---|---|---|
| Aryl and Aliphatic Thiols | LiOH (15 mol%), solvent-free, room temperature | High conversions, short reaction times, and excellent yields of Michael adducts. | tandfonline.comtandfonline.com |
| Cysteine | - | Addition to β-nitrostyrene derivatives studied. | koreascience.kr |
With Active Methylene (B1212753) Compounds (e.g., Diethyl Malonate)
Active methylene compounds, such as diethyl malonate, are classic Michael donors. niscpr.res.in Their addition to β-nitrostyrenes is a widely used reaction for constructing new carbon-carbon bonds. mdpi.comscilit.com The reaction can be catalyzed by various organocatalysts, including those based on bispidine. mdpi.comscilit.com Interestingly, in some cases, the adduct of the organocatalyst and β-nitrostyrene can itself act as the true catalytic species. mdpi.comscilit.com The use of bifunctional catalysts has been shown to be effective in promoting the enantioselective addition of diethyl malonate to nitroolefins. metu.edu.tr
Table 3: Michael Addition of Active Methylene Compounds to β-Nitrostyrene
| Active Methylene Compound | Catalyst/Conditions | Key Findings/Products | Citation |
|---|---|---|---|
| Diethyl Malonate | N-benzylbispidine | Complete conversion to the desired addition product. A new catalytic mechanism was proposed where the catalyst-nitrostyrene adduct is the active catalyst. | mdpi.comscilit.com |
| Diethyl Malonate | Bifunctional 2-aminoDMAP/urea organocatalyst | High yield and enantioselectivity of the GABA precursor. | metu.edu.tr |
| Various Active Methylene Compounds | Silica gel, solvent-free | Efficient procedure for Michael addition, with products converted to pyrazole (B372694) derivatives. | growingscience.com |
With Organometallic Reagents (e.g., Organomanganese, Dialkylzinc)
The reaction of β-nitrostyrenes with organometallic reagents can lead to diverse products depending on the metal and the reaction conditions. While specific studies on 3-methyl-beta-nitrostyrene are not extensively detailed, the reactivity of the parent compound, β-nitrostyrene, provides significant insights.
With organomanganese reagents, a denitrative cross-coupling has been observed. The proposed mechanism involves a regioselective 1,2-addition of the organometallic species to the nitroolefin, forming an intermediate which then undergoes migration and subsequent elimination of the nitrate (B79036) anion to yield the corresponding alkene. mdpi.com This pathway competes with 1,4-addition and reductive dimerization. mdpi.com
In the case of dialkylzinc reagents, a notable reaction is the substitution of the vinylic nitro group with an alkyl group. researchgate.net This ipso-substitution is particularly favored in the absence of a copper(I) salt catalyst. When copper(I) salts are present, symmetrical or mixed diorganozinc compounds tend to undergo conjugate addition to the nitroolefin, yielding versatile nitro-functionalized products in moderate to good yields. researchgate.net The choice of solvent and the presence of Lewis acids can also influence the reaction pathway, with some conditions favoring the formation of hydroximoyl chlorides alongside the expected alkenes. psu.edu
With Indoles and Pyrroles
The Michael addition of indoles and pyrroles to β-nitrostyrene derivatives is a well-established method for the synthesis of functionalized heterocyclic compounds. The electron-rich nature of these heterocycles facilitates their attack on the electrophilic β-carbon of the nitrostyrene (B7858105).
The reaction of indoles with various β-nitrostyrene derivatives, including those with methyl substituents on the phenyl ring, has been shown to proceed efficiently. For instance, using Feist's acid as a hydrogen bond donor catalyst, the Michael addition of indole (B1671886) to β-nitrostyrenes provides the corresponding adducts in good to excellent yields. nih.gov The substitution on the indole nucleus occurs almost exclusively at the 3-position. sid.irdaneshyari.com
Similarly, pyrrole (B145914) undergoes Michael addition to β-nitrostyrenes. The reaction typically occurs at the electron-rich C-2 position of the pyrrole ring. nih.govdaneshyari.com Studies using Feist's acid as a catalyst have demonstrated the formation of the major regio-isomer, 2-(1-aryl-2-nitroethyl)-1H-pyrrole, in high yields. nih.gov
The following table summarizes the yields for the Michael addition of indole and pyrrole to various substituted β-nitrostyrenes, catalyzed by Feist's acid.
| β-Nitrostyrene Substituent (Ar) | Nucleophile | Product Yield (%) |
|---|---|---|
| Phenyl | Indole | 97 |
| 4-Methylphenyl | Indole | 97.2 |
| 2,6-Dichlorophenyl | Indole | - |
| Phenyl | Pyrrole | 86 (major), 12.7 (minor) |
| 4-Nitrophenyl | Pyrrole | 99.8 |
| 2,6-Dichlorophenyl | Pyrrole | 90 (major), 9 (minor) |
Data sourced from a study using Feist's acid as a catalyst. nih.gov The minor product in the reaction with pyrrole corresponds to the 2,5-disubstituted adduct.
With Sodium Bisulfite
Sodium bisulfite (NaHSO₃) can react with β-nitrostyrenes in a conjugate addition manner. This reaction has been utilized both for the synthesis of β-nitroethanesulfonic acids and for the purification of nitrostyrenes. An enantioselective organocatalytic addition of sodium bisulfite to (E)-nitroalkenes has been developed, providing access to chiral sulfonic acids in high yields (up to 99%) and with excellent enantioselectivity (up to 96% ee). researchgate.net
The reaction involves the nucleophilic attack of the bisulfite anion on the β-carbon of the nitrostyrene. This process can be catalyzed by chiral bifunctional organocatalysts. researchgate.net Additionally, washing a crude nitrostyrene mixture with an aqueous solution of sodium bisulfite can help remove unreacted aldehyde starting material by forming a water-soluble adduct with the aldehyde, facilitating its separation from the less water-soluble nitrostyrene. reddit.com In some contexts, sodium bisulfite is also mentioned as a suitable preservative in formulations containing nitrostyrene derivatives. google.com
Cycloaddition Reactions
The activated double bond of this compound also allows it to participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction.
Diels-Alder Reactions
β-Nitrostyrenes are effective dienophiles in Diels-Alder reactions due to the electron-withdrawing nitro group. csic.es They react with a variety of dienes to form six-membered ring systems. A particularly well-studied reaction is the tin(IV)-catalyzed cycloaddition of β-nitrostyrene with (E)-3-methyl-1,3-pentadiene. This reaction yields nitronic ester cycloadducts. beilstein-journals.orgnih.gov The reaction can proceed with attack at either the more or less substituted double bond of the diene, leading to a mixture of products. beilstein-journals.orgnih.gov
The formation of multiple products in the Diels-Alder reaction of β-nitrostyrene with substituted dienes, such as (E)-3-methyl-1,3-pentadiene, is consistent with a stepwise mechanism involving a zwitterionic intermediate. beilstein-journals.orgnih.govgrafiati.com The initial nucleophilic attack of the diene on the β-carbon of the nitrostyrene leads to the formation of a zwitterion. This intermediate can then undergo cyclization to form the various observed nitronic ester cycloadducts. beilstein-journals.orgnih.gov The interconversion of these cycloadducts, catalyzed by tin(IV), is also presumed to proceed through these zwitterionic intermediates. beilstein-journals.orgnih.gov
The following table shows the product distribution for the Sn(IV)-catalyzed reaction of β-nitrostyrene with a 70:30 mixture of (E)- and (Z)-3-methyl-1,3-pentadiene in dichloromethane (B109758).
| Cycloadduct | Yield (%) |
|---|---|
| Adduct 2 | 16 |
| Adduct 3 | 15 |
| Adduct 4 | 12 |
| Adduct 5 | 11 |
| Adduct 6 | 11 |
| Adduct 7 | 13 |
Data determined by ¹H NMR. beilstein-journals.org
A key transformation of the initially formed nitronic ester cycloadducts is their ability to undergo sigmatropic rearrangements upon heating. Specifically, cycloadducts derived from the reaction at the less substituted double bond of (E)-3-methyl-1,3-pentadiene can undergo a nih.govnih.gov-sigmatropic rearrangement to afford 4-nitrocyclohexenes. beilstein-journals.orgnih.gov This rearrangement is analogous to the classic Claisen rearrangement. beilstein-journals.org
However, not all cycloadducts undergo this rearrangement. Those derived from the reaction at the more substituted double bond of either the (E)- or (Z)-diene fail to undergo thermal rearrangement. beilstein-journals.orgnih.gov The success and rate of the rearrangement are consistent with a concerted mechanism proceeding through a dipolar transition state. beilstein-journals.orgnih.gov This sequential Diels-Alder/ nih.govnih.gov-sigmatropic rearrangement provides a valuable route to substituted nitrocyclohexenes that can be difficult to access through direct thermal Diels-Alder reactions. beilstein-journals.org It is important to note that the literature strongly supports a nih.govnih.gov-sigmatropic rearrangement in this system, rather than a beilstein-journals.orgnih.gov-sigmatropic rearrangement.
1,3-Dipolar Cycloadditions
1,3-dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings. The electrophilic nature of the double bond in β-nitrostyrene derivatives, enhanced by the electron-withdrawing nitro group, makes them excellent partners for these reactions.
With Nitrones
The [3+2] cycloaddition (32CA) reaction between nitrones and β-nitrostyrene analogs is a well-established method for synthesizing isoxazolidine (B1194047) rings. Theoretical studies, particularly using Molecular Electron Density Theory (MEDT), have been instrumental in understanding the mechanism, regioselectivity, and stereoselectivity of these reactions. bohrium.comnih.govscilit.com
For instance, studies on analogs of trans-β-nitrostyrene with various nitrones, such as (Z)-1-(anthracen-9-yl)-N-methyl nitrone, have been conducted to elucidate the reaction pathways. bohrium.comscilit.com These reactions are typically characterized as polar, zwitterionic-type (zw-type) processes. nih.gov The reaction often proceeds through a one-step, asynchronous mechanism. bohrium.com
The regioselectivity is a critical aspect of these cycloadditions. The attack of the nucleophilic oxygen of the nitrone on the electrophilically activated β-carbon of the nitrostyrene is a key determinant of the outcome. nih.gov Computational studies have shown that these reactions can be completely regioselective. nih.gov
With Azomethine Ylides
Azomethine ylides are another class of 1,3-dipoles that readily react with β-nitrostyrenes to form highly substituted pyrrolidine (B122466) rings, which are valuable structural motifs in medicinal chemistry. rsc.orgua.es These reactions are often performed as multi-component reactions, where the azomethine ylide is generated in situ. For example, the reaction of isatin (B1672199) and N-methylglycine can generate a nonstabilized azomethine ylide that subsequently reacts with a β-nitrostyrene derivative. acs.org
These cycloadditions exhibit high regioselectivity, with the nucleophilic carbon of the ylide attacking the β-position of the nitrostyrene. acs.org The stereoselectivity can be controlled through the use of chiral catalysts, such as those derived from cinchona alkaloids or metal complexes with chiral ligands (e.g., Cu(I) or Ag(I) with ferrocene-based ligands). rsc.orgua.es This has enabled the synthesis of enantioenriched nitroprolinates and spiro[pyrrolidin-3,2′-oxindoles]. rsc.orgua.es
Mechanistic Models for Regioselectivity and Stereoselectivity
The outcomes of 1,3-dipolar cycloadditions involving β-nitrostyrenes are explained through various theoretical models, primarily grounded in Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT). bohrium.comnih.govnih.gov
Regioselectivity: The regioselectivity is largely governed by the electronic properties of the reactants. nih.govmdpi.com The strong electron-withdrawing nature of the nitro group makes the β-carbon of the nitrostyrene highly electrophilic, while the α-carbon is less so. In the case of nitrones, which are zwitterionic species, the nucleophilic oxygen atom preferentially attacks the more electrophilic β-carbon of the nitrostyrene. nih.govbohrium.com This leads to the formation of a specific regioisomer. Analysis of conceptual DFT reactivity indices, such as electrophilic and nucleophilic Parr functions, helps in predicting this outcome. mdpi.com
Stereoselectivity: The stereoselectivity (e.g., endo/exo selectivity) is determined by the transition state (TS) energetics. bohrium.comnih.gov For the reaction between (E)-β-nitrostyrene and a nitrone, the endo pathway is often kinetically and thermodynamically favored. bohrium.com Conversely, for (Z)-β-nitrostyrene, the exo pathway can be preferred. nih.gov The distortion/interaction-activation strain model is a useful tool for analyzing the origins of stereoselectivity, indicating that it is often controlled by differences in interaction energies between the reacting molecules in the transition state. bohrium.com Non-covalent interactions (NCI) also play a role in explaining the observed stereoselectivity. nih.gov
[2+2] Photocycloadditions with Olefins
The [2+2] photocycloaddition of β-nitrostyrenes with olefins provides a direct route to substituted cyclobutane (B1203170) rings. A key finding is that these reactions can be promoted by visible light, for instance at wavelengths of 419 nm or 457 nm, without the need for a photocatalyst. nih.govrsc.orgresearchgate.net
The reaction involves the excitation of the nitrostyrene to a triplet state, which then reacts with the olefin to form a 1,4-diradical intermediate. nih.govworktribe.com This intermediate subsequently cyclizes to form the cyclobutane product. Evidence for this mechanistic pathway includes the non-stereospecificity of the reaction with respect to the olefin geometry and the analysis of side products. rsc.org For example, when using cis- or trans-β-methylstyrene, a mixture of diastereomeric products is obtained, which points to a stepwise mechanism involving a rotatable diradical intermediate. rsc.org
The yields of these reactions are generally moderate to good, and the diastereoselectivity often favors the formation of a trans-relationship between the aryl and nitro groups on the resulting cyclobutane ring. nih.gov The choice of solvent can be important, with dichloromethane often being an effective medium. nih.gov
| Olefin Reactant | Wavelength (nm) | Yield (%) | Diastereomeric Ratio | Reference |
| 2,3-Dimethyl-2-butene | 419 | 87 | N/A | nih.gov |
| Cyclopentene | 350 | - | - | nih.gov |
| trans-β-Methylstyrene | 419 | - | - | rsc.org |
| cis-β-Methylstyrene | 419 | - | - | rsc.org |
Cross-Coupling Reactions and Denitration
β-Nitrostyrenes are versatile substrates for cross-coupling reactions where the nitro group is replaced by a new substituent, a process known as denitrative coupling. mdpi.comresearchgate.net This transformation allows for the formation of a variety of functionalized alkenes.
Denitrative Cross-Couplings for Alkene Formation
Denitrative cross-coupling reactions provide an alternative to traditional methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net These reactions can proceed through various mechanisms, including radical, organometallic, and photochemical pathways. mdpi.comresearchgate.netacs.org
A notable example is the AIBN-initiated radical reaction of β-nitrostyrenes with Hantzsch esters in hot dibutyl ether, which yields a range of β-substituted styrenes. mdpi.com Another approach involves the visible-light-mediated coupling of β-nitrostyrenes with N-alkylpyridinium salts, which proceeds without a catalyst at ambient temperature. worktribe.comacs.org This method is tolerant of various functional groups and offers a green alternative to metal-catalyzed processes. acs.org
The reaction scope is broad, allowing for the coupling of β-nitrostyrenes with various partners, including organometallics (organozinc, organogallium), aldehydes, and sulfonyl hydrazides, to produce valuable products like stilbenes, chalcones, and vinyl sulfones. mdpi.comresearchgate.netresearchgate.net The mechanism often involves the initial addition of a radical or nucleophile to the nitrostyrene, followed by the elimination of a nitrogen-containing species. mdpi.com
| Coupling Partner | Catalyst/Initiator | Product Type | Reference |
| Hantzsch Esters | AIBN | β-Substituted Styrenes | mdpi.com |
| N-Alkylpyridinium Salts | Visible Light | Functionalized Styrenes | acs.org |
| Aromatic Aldehydes | N-Hydroxyphthalimide (organophotocatalyst) | Chalcones | worktribe.com |
| Sulfonyl Hydrazides | AIBN | Vinyl Sulfones | researchgate.net |
Formation of C-C Bonds
The formation of carbon-carbon bonds using β-nitrostyrenes as substrates is a cornerstone of synthetic organic chemistry. chemrxiv.org These reactions often take advantage of the electrophilic nature of the double bond in the nitrostyrene.
One significant method for C-C bond formation is the Michael addition. chemrxiv.org For example, the organocatalytic Michael addition of aldehydes to β-nitrostyrenes has been extensively studied. ethz.ch The reaction between propanal and β-nitrostyrene, for instance, can be optimized by using additives like 4-nitrophenol, which can lead to a significant increase in the reaction rate. ethz.ch
Another approach to C-C bond formation is the denitrative cross-coupling of nitrostyrenes with various organic reagents. mdpi.com This method provides access to a wide array of functionalized alkenes, including β-alkylated styrenes. mdpi.com For example, the reaction of nitrostyrenes with alkylgallium compounds has been reported to yield β-alkylated styrenes. researchgate.net
The tin(IV)-catalyzed reaction of β-nitrostyrene with (E)-3-methyl-1,3-pentadiene in toluene (B28343) results in two major nitronic ester cycloadducts. beilstein-journals.orgnih.gov This reaction also produces a Friedel–Crafts alkylation product in a 10% yield. beilstein-journals.orgnih.gov The reaction with (Z)-3-methyl-1,3-pentadiene in dichloromethane yields four nitronic ester cycloadducts. beilstein-journals.orgnih.gov The formation of these products is consistent with a stepwise mechanism that involves a zwitterionic intermediate. beilstein-journals.orgnih.gov
Below is a table summarizing the cycloaddition products from the Sn(IV)-catalyzed reaction of 3-methyl-1,3-pentadiene (B1617704) with β-nitrostyrene.
Formation of C-S Bonds (e.g., Vinyl Sulfides)
The formation of carbon-sulfur bonds is a crucial transformation in organic synthesis, and β-nitrostyrenes serve as valuable precursors for such reactions. srce.hr The thia-Michael addition, which is the conjugate addition of a sulfur nucleophile to an α,β-unsaturated compound, is a prominent method for creating C-S bonds. srce.hr
A key example is the reaction of β-nitrostyrenes with thiols. nih.gov Depending on the reaction conditions, this can lead to different products. Under solvent-free conditions at room temperature, the reaction yields the conjugate addition product. However, when the reaction is carried out in refluxing benzene (B151609) with a radical initiator like AIBN, it proceeds via a radical addition-elimination mechanism to form vinyl sulfides. mdpi.com This was the first reported instance of a heteroatom-centered radical participating in the cross-coupling of nitrostyrenes. mdpi.com
The synthesis of vinyl sulfides can also be achieved through other methods, such as the Wittig reaction of thiomethylidene phosphoranes with carbohydrates, which creates substrates for regiocontrolled ring-closure reactions. researchgate.net
Reduction Chemistry of the Nitro Group and Olefinic Double Bond
The reduction of β-nitrostyrenes is a versatile transformation that can lead to either nitroalkanes or phenethylamines, depending on the reagents and reaction conditions employed. mdma.chnih.gov
Selective Reduction to Nitroalkanes
The selective reduction of the olefinic double bond in β-nitrostyrenes, while leaving the nitro group intact, yields nitroalkanes. mdma.chmdma.ch
A straightforward and efficient method for this transformation involves the use of sodium borohydride (B1222165) in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) at room temperature. mdma.ch This procedure is known for its mild conditions, short reaction times, and high yields. For the reduction of β-methyl-β-nitrostyrene, sodium borohydride is added in portions to a solution of the nitrostyrene in a THF-methanol mixture, leading to the corresponding nitroalkane. mdma.ch
Another approach utilizes a polymer-bonded NADH model, which can reduce β-nitrostyrenes to the corresponding arylnitroethanes in good to quantitative yields. oup.com This method offers an easy work-up, where simple filtration and evaporation of the solvent yield the pure product. oup.com
The following table summarizes the results for the selective reduction of various β-nitrostyrenes to their corresponding nitroalkanes.
Complete Reduction to Phenethylamines
The complete reduction of both the nitro group and the olefinic double bond of β-nitrostyrenes affords phenethylamines, a class of compounds with significant pharmacological interest. nih.govmdma.chbeilstein-journals.org
A variety of reducing agents can be employed for this transformation. Lithium aluminum hydride (LiAlH4) is a common choice, although it may lead to incomplete reduction with certain substrates. mdma.ch Sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) has been shown to be an effective alternative, smoothly reducing β-nitrostyryl derivatives to β-phenethylamines in good yields. mdma.ch
A particularly efficient one-pot method utilizes sodium borohydride in combination with a catalytic amount of copper(II) chloride. nih.govbeilstein-journals.org This system allows for the rapid and high-yielding synthesis of phenethylamines from the corresponding β-nitrostyrenes under mild conditions, typically within 10 to 30 minutes. nih.govbeilstein-journals.org This procedure is advantageous as it does not require an inert atmosphere or complex purification techniques. nih.govbeilstein-journals.org
Catalytic hydrogenation is another widely used method. nih.gov For instance, using a palladium-carbon catalyst in an alcohol solvent containing an inorganic mineral acid allows for the catalytic reduction of β-nitrostyrenes with hydrogen at atmospheric pressure and room temperature or below, resulting in high yields of the corresponding phenethylamines. google.com
The table below presents data on the complete reduction of β-nitrostyrenes to phenethylamines using different methods.
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a crucial method for the reduction of nitrostyrenes. The reaction can be tuned to achieve chemo-selectivity, targeting either the nitro group or the carbon-carbon double bond. researchgate.netnih.gov
The selective hydrogenation of the nitro group in 3-nitrostyrene (B1585535) in the presence of the vinyl group is a significant challenge in organic synthesis. researchgate.net Various catalytic systems have been developed to address this, enabling the synthesis of valuable compounds like 3-vinylaniline (B102275).
One approach involves the use of platinum nanoparticles supported on various materials. For instance, platinum nanoparticles synthesized in an ionic liquid and immobilized on supports like silica, alumina (B75360), or carbon nanotubes have demonstrated excellent performance in the chemo-selective hydrogenation of 3-nitrostyrene. researchgate.net The reaction conditions, particularly the presence of an acidic or basic medium, can direct the reaction towards different products. Under acidic conditions, 3-ethylnitrobenzene is the major product, resulting from the hydrogenation of the C=C bond. researchgate.net Conversely, basic conditions favor the formation of 3-aminostyrene (3-vinylaniline) through the selective reduction of the nitro group. researchgate.net These reactions can proceed at room temperature and atmospheric hydrogen pressure. researchgate.net
Another effective catalyst is a Co-promoted platinum catalyst on a phosphorus-containing activated charcoal support (Co/Pt/PAC). This system has shown high selectivity (92%) towards 3-aminostyrene at nearly complete conversion of 3-nitrostyrene. mdpi.com The enhanced selectivity is attributed to the preferential adsorption of the nitro group on the Pt–POx interface, a configuration promoted by the cobalt additive. mdpi.com
Furthermore, a pseudo-single-atom-catalyst, Pt/FeOx, has been utilized for the chemo-selective hydrogenation of 3-nitrostyrene in CO2-expanded toluene. This method achieves high conversion (>95%) and selectivity (>95%) for 3-vinylaniline under optimized conditions. rsc.org The use of CO2 as a co-solvent enhances the solubility of hydrogen and reduces the viscosity of the reaction medium, facilitating mass transfer and improving the reaction rate while maintaining high selectivity. rsc.org
A molecular cobalt corrole (B1231805) complex has also been reported as a catalyst for the selective hydrogenation of the nitro group in 3-nitrostyrene, leaving the C=C double bond intact. nih.gov However, the resulting 3-aminostyrene is prone to rapid polymerization, making its isolation challenging. nih.gov
Gold-based catalysts, such as Au/TiO2, also exhibit high chemoselectivity in the hydrogenation of functionalized nitroarenes. psu.edu The preferential adsorption of the nitro group on the catalyst surface is a key factor in this selectivity. psu.edu
Table 1: Catalytic Systems for Chemo-selective Hydrogenation of 3-Nitrostyrene
| Catalyst System | Predominant Product | Reaction Conditions | Selectivity (%) | Conversion (%) | Reference |
|---|---|---|---|---|---|
| Pt NPs in ionic liquid / SiO2 | 3-ethylnitrobenzene | Acidic medium, RT, 1 bar H2 | >90 | - | researchgate.net |
| Pt NPs in ionic liquid / CNTs | 3-aminostyrene | Basic medium, RT, 1 bar H2 | >90 | - | researchgate.net |
| Co/Pt/PAC | 3-aminostyrene | Toluene, H2 | 92 | ~100 | mdpi.com |
| Pt/FeOx | 3-vinylaniline | CO2-expanded toluene | >95 | >95 | rsc.org |
| Molecular Cobalt Corrole | 3-aminostyrene | H2 pressure | - | - | nih.gov |
| Au/TiO2 | 3-vinylaniline | 358 K, 8 bar H2 | High | High | psu.edu |
Reductions with Metal Hydrides (e.g., NaBH4/CuCl2 Systems)
The reduction of β-nitrostyrenes to the corresponding phenethylamines can be effectively achieved using sodium borohydride (NaBH4) in combination with copper(II) chloride (CuCl2). beilstein-journals.orgchemrxiv.orgbeilstein-journals.org This one-pot procedure is notable for its mild conditions, rapid reaction times (10 to 30 minutes), and good yields (62–83%), without requiring an inert atmosphere or complex purification techniques. beilstein-journals.orgbeilstein-journals.orgchemrxiv.org
The NaBH4/CuCl2 system facilitates the complete reduction of both the nitro group and the carbon-carbon double bond of the α,β-unsaturated nitroalkene. chemrxiv.orgbeilstein-journals.org Studies suggest that the CuCl2 is rapidly reduced by NaBH4 to form active Cu(0) species, which are crucial for the reaction's success. chemrxiv.org The reaction is typically carried out in a solvent mixture such as isopropanol (B130326) and water at elevated temperatures (e.g., 80 °C). beilstein-journals.orgsciencemadness.org
This method shows a degree of functional group tolerance. For instance, it can reduce aromatic esters and nitro groups but does not affect amido and carboxylic acid functionalities. beilstein-journals.orgbeilstein-journals.org It also avoids the dehalogenation of aromatic halides, a common side reaction with stronger reducing agents like lithium aluminum hydride (LiAlH4). chemrxiv.org
For the specific case of 3-methyl-β-nitrostyrene, this reduction would yield 3-methyl-phenethylamine. While the provided literature primarily discusses substituted β-nitrostyrenes in general, the methodology is directly applicable.
Table 2: Reduction of β-Nitrostyrenes with NaBH4/CuCl2
| Substrate | Product | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|
| Substituted β-nitrostyrenes | Substituted phenethylamines | 62-83 | 10-30 min | beilstein-journals.orgbeilstein-journals.org |
| β-methyl-β-nitrostyrene | Amphetamine | - | - | chemrxiv.org |
| 2,5-dimethoxy-β-methyl-β-nitrostyrene | 2,5-dimethoxyamphetamine | - | - | beilstein-journals.org |
Other Significant Transformations
Beyond hydrogenation and metal hydride reductions, this compound can undergo several other important chemical transformations.
The photochemical behavior of β-nitrostyrene derivatives can lead to interesting molecular rearrangements. Irradiation of β-nitrostyrene derivatives has been shown to yield oximinoketones. acs.org While the specific photochemical rearrangement of this compound to an oximinoketone is not explicitly detailed in the provided search results, the general reactivity pattern of β-nitrostyrenes suggests this possibility. Photochemical reactions often proceed through excited states and can lead to products not accessible through thermal reactions. researchgate.netbaranlab.org For example, the irradiation of other nitro-containing compounds has been shown to result in nitro-nitrite rearrangements and other complex transformations. acs.org
Fragmentation reactions of nitrostyrene derivatives can occur under various conditions, often initiated by radical species. For instance, the reaction of nitrostyrenes with aromatic aldehydes in the presence of a radical initiator like dibenzoyl peroxide can lead to fragmentation of the initially formed acyl radical, followed by addition to the nitrostyrene and subsequent elimination to form alkylated styrenes. nih.gov Another example involves the reaction with Hantzsch esters initiated by AIBN, which also results in β-substituted styrenes through a radical addition-elimination process. nih.gov
The electrochemical reduction of β-nitrostyrenes offers a pathway to synthesize phenethylamines. mdma.ch This method involves the use of a cathode, typically a lead sheet, in an electrolytic cell. For instance, 3,4,5-trimethoxy-beta-nitrostyrene has been reduced to mescaline in good yield (77%) using this technique. mdma.ch The reaction is carried out in a solution containing glacial acetic acid, ethanol, and concentrated hydrochloric acid. mdma.ch By controlling the reaction conditions, such as current density and temperature, it is possible to achieve high conversion and selectivity. mdma.ch Theoretical studies using DFT calculations have also been employed to investigate the complex mechanisms of electrochemical reactions involving β-nitrostyrene, exploring various possible reaction pathways and intermediates. dntb.gov.ua
Role as Electrophile and Dienophile
3-Methyl-β-nitrostyrene, a derivative of β-nitrostyrene, exhibits significant reactivity as both an electrophile and a dienophile in various organic transformations. Its chemical behavior is largely dictated by the electronic properties of the nitro group and the methyl substituent on the phenyl ring.
Electron-Withdrawing Effects of the Nitro Group
The nitro group (-NO₂) is a potent electron-withdrawing group, and its presence is fundamental to the reactivity of 3-Methyl-β-nitrostyrene. This strong electron-withdrawing nature significantly influences the electron density distribution across the entire molecule, particularly the conjugated system of the styrene (B11656) backbone. vulcanchem.comsmolecule.com
The key effects include:
Activation of the Alkene Bond: The nitro group profoundly activates the carbon-carbon double bond of the vinyl group, making it highly susceptible to nucleophilic attack. rsc.org This renders the β-carbon electrophilic, facilitating a variety of addition reactions. rsc.orgrsc.org
Influence on Cycloaddition Reactions: In the context of cycloaddition reactions, the electron-deficient nature of the double bond allows β-nitrostyrenes to act as effective dienophiles in Diels-Alder reactions. acs.org
The electrophilic activation of the ethylene (B1197577) moiety by the strong electron-withdrawing nitro group is a key factor in the synthesis of a variety of functionalized cyclic and heterocyclic compounds. rsc.org
Factors Influencing Electrophilic Reactivity
Several factors modulate the electrophilic reactivity of substituted β-nitrostyrenes, including 3-Methyl-β-nitrostyrene. The nature and position of substituents on the phenyl ring play a crucial role.
Substituent Effects on Reactivity:
| Substituent Type | Effect on Phenyl Ring | Impact on C=C Bond Reactivity |
| Electron-Donating Group (EDG) | Increases electron density | Enhances reactivity towards electrophiles |
| Electron-Withdrawing Group (EWG) | Decreases electron density | Enhances reactivity towards nucleophiles |
Electron-Donating Groups (EDGs): Substituents that donate electron density to the phenyl ring, such as methoxy (B1213986) (-OCH₃) groups, can increase the electron density of the olefinic bond. chemrxiv.org This enhanced nucleophilicity of the double bond makes the compound more reactive towards electrophiles. chemrxiv.org For instance, 4-methoxy-β-nitrostyrene reacts swiftly with electrophilic bromo reagents. chemrxiv.org Conversely, strong electron-donating groups like hydroxy groups can decrease the electrophilicity of the nitrostyrene, potentially hindering reactions. chemrxiv.org
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing substituents on the phenyl ring further enhance the electrophilic character of the β-carbon, making the compound more susceptible to nucleophilic attack. chemrxiv.org
Methyl Group Position: In 3-Methyl-β-nitrostyrene, the methyl group at the meta position has a weaker electronic influence compared to substituents at the ortho or para positions. Its effect is primarily inductive and weakly electron-donating.
Steric and Conformational Factors:
The substitution pattern on the vinyl group also impacts reactivity. For example, the presence of a methyl group on the β-carbon (β-methyl-β-nitrostyrene) can influence the molecule's conformation and decrease conjugation, which in turn affects its electrochemical reduction potential. researchgate.net
Reaction Conditions:
The reactivity of β-nitrostyrenes is also highly dependent on the reaction conditions. For example, in Michael additions, the choice of catalyst and the presence of acidic or basic additives can significantly affect reaction rates and stereoselectivity. ethz.ch Similarly, in cycloaddition reactions, the use of Lewis acids like tin(IV) chloride can catalyze the reaction and influence the product distribution. beilstein-journals.orgbeilstein-journals.org
Catalysis in β Nitrostyrene Chemistry
Organocatalysis
Organocatalysis utilizes small, chiral organic molecules to accelerate chemical reactions. In the context of β-nitrostyrene chemistry, organocatalysts are particularly effective in promoting asymmetric conjugate additions.
Chiral bifunctional organocatalysts have emerged as a powerful tool in asymmetric synthesis. These catalysts possess both a Brønsted acid (e.g., thiourea) and a Brønsted base (e.g., amine or guanidine) moiety within the same molecule. wikipedia.orgnih.gov This dual functionality allows for the simultaneous activation of both the electrophile (β-nitrostyrene) and the nucleophile. rsc.org
Thiourea-based Catalysts: The thiourea (B124793) group acts as a hydrogen-bond donor, activating the β-nitrostyrene by coordinating with the nitro group. This interaction increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. wikipedia.orgbohrium.com The basic moiety, in turn, deprotonates the nucleophile, enhancing its reactivity. rsc.org A variety of chiral thiourea catalysts, often derived from chiral diamines or amino acids, have been developed and successfully applied in Michael additions to β-nitrostyrenes, affording products with high yields and enantioselectivities. rsc.orgresearchgate.net For instance, rosin-based chiral primary amine-thiourea catalysts have demonstrated excellent enantioselectivities (up to 99% ee) in the Michael addition of α,α-disubstituted aldehydes to β-nitrostyrenes. researchgate.net The support of these catalysts on materials like polystyrene or magnetic nanoparticles facilitates their recovery and reuse. beilstein-journals.org
Guanidine-Thiourea Catalysts: The incorporation of a guanidine (B92328) group, a stronger base than a primary or secondary amine, can further enhance catalytic activity. Chiral guanidine-thiourea bifunctional organocatalysts have been developed and applied in reactions such as the Michael addition of diethyl malonate to trans-β-nitrostyrene. grafiati.com These catalysts operate through a similar dual activation mechanism, with the guanidinium (B1211019) moiety activating the nucleophile and the thiourea group activating the nitroalkene. researchgate.netrsc.orgpnas.org
Table 1: Performance of Bifunctional Organocatalysts in Reactions with β-Nitrostyrenes
| Catalyst Type | Reactants | Product Type | Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Rosin-based primary amine-thiourea | α,α-disubstituted aldehydes + β-nitrostyrenes | γ-nitroaldehydes | up to 99% | up to 99% | researchgate.net |
| Guanidine-thiourea | Diethyl malonate + trans-β-nitrostyrene | Michael adduct | --- | --- | grafiati.com |
| Primary amine-thiourea | Acetophenone + nitroolefins | Michael adduct | 65-99% | 94-98% | rsc.org |
| Supported thiourea | Diethyl malonate + trans-β-nitrostyrene | Michael adduct | --- | --- | beilstein-journals.org |
Bispidines (3,7-diazabicyclo[3.3.1]nonanes) are conformationally rigid molecules that have found application as scaffolds for organocatalysts. researchgate.netsemanticscholar.orgresearchgate.net Their catalytic activity in the Michael addition of diethyl malonate to β-nitrostyrene has been investigated. semanticscholar.orgmdpi.com
Studies have shown that the structure of the bispidine catalyst is crucial for its activity. mdpi.com Bispidine-based organocatalysts that contain only tertiary nitrogen atoms exhibit no catalytic activity. mdpi.com In contrast, bispidines with at least one secondary nitrogen atom and a second tertiary amine nitrogen atom are effective catalysts for the reaction. semanticscholar.orgmdpi.com For example, N-benzylbispidine successfully catalyzes the addition of diethyl malonate to β-nitrostyrene. mdpi.com
An interesting finding is the unusual role these catalysts can play. Research suggests that the reaction can be initiated by the Michael addition of the NH-bispidine catalyst itself to β-nitrostyrene, forming a betaine. grafiati.commdpi.com This newly formed adduct then acts as the true catalyst for the reaction. grafiati.comsemanticscholar.orgmdpi.com This indicates that the N-benzylbispidine acts as an initiator, and the actual catalytic species is generated in situ. grafiati.commdpi.com
Hydrogen bond donor catalysis is a key principle in many organocatalytic reactions involving β-nitrostyrenes. wikipedia.org Catalysts like thioureas and squaramides operate through this mechanism. wikipedia.orgnih.govorganic-chemistry.org A notable example of a hydrogen bond donor catalyst is Feist's acid (3-methylenecyclopropane-1,2-dicarboxylic acid). nih.govresearchgate.net
Feist's acid has been shown to be an effective catalyst for the Michael addition of indoles and pyrrole (B145914) to trans-β-nitrostyrene derivatives. nih.govresearchgate.net The catalytic activity stems from its ability to act as a hydrogen bond donor (HBD), activating the nitroolefin towards nucleophilic attack. nih.gov This method is atom-economical and provides excellent yields and regioselectivities under mild conditions. nih.gov The mechanism involves the activation of the nitro group on the nitrostyrene (B7858105) through hydrogen bonding, which lowers the energy barrier for the nucleophilic addition. nih.govresearchgate.net A primary-amide-functionalized metal-organic framework has also been shown to act as a heterogeneous hydrogen-bond-donating catalyst for the Friedel–Crafts alkylation of indoles with β-nitrostyrenes. acs.org
Table 2: Feist's Acid Catalyzed Michael Addition to β-Nitrostyrene Derivatives
| Nucleophile | Substrate | Yield | Reference |
|---|---|---|---|
| Indole (B1671886) | trans-β-nitrostyrene | up to 98% | nih.gov |
| Pyrrole | trans-β-nitrostyrene | up to 98% | nih.gov |
Metal-Catalysis
Metal-based catalysts, ranging from noble metals to transition metal complexes, are widely used for various transformations of β-nitrostyrenes, particularly hydrogenation reactions.
Noble metals are highly effective for the hydrogenation of the nitro group and/or the carbon-carbon double bond in β-nitrostyrenes. The selectivity of these catalysts can often be tuned by the choice of metal, support, and reaction conditions.
Gold (Au): Gold nanoparticles supported on various oxides (e.g., TiO₂, Al₂O₃) have shown remarkable activity and selectivity in the chemoselective hydrogenation of 3-nitrostyrene (B1585535). cjcatal.comresearchgate.netrsc.org The primary goal is often the selective reduction of the nitro group to an amino group while preserving the vinyl group, yielding 3-vinylaniline (B102275). cjcatal.comwvu.edu The interaction between the gold nanoparticles and the support plays a crucial role in the catalytic activity. cjcatal.com For instance, a strong metal-support interaction in Au/TiO₂ catalysts, enhanced by a hydrogen reduction strategy, can significantly boost the hydrogenation activity. cjcatal.com It has been observed that 3-nitrostyrene interacts with the gold catalyst primarily through the nitro group, which facilitates its selective reduction. rsc.org
Palladium (Pd): Palladium-based catalysts are widely used for hydrogenation reactions. acs.org However, they often lead to the reduction of both the nitro and the vinyl groups. nih.govresearchgate.net For example, commercial Pd/C catalysts typically reduce 3-nitrostyrene to 3-ethylaniline. nih.govresearchgate.net The selectivity of Pd catalysts can be influenced by the support and the presence of other metals. acs.orgresearchgate.net Colloidal palladium nanoparticles have shown high selectivity for the hydrogenation of the alkene group in the presence of a nitro group, converting m-nitrostyrene to 1-ethyl-3-nitrobenzene. nih.gov Bimetallic Pd-based catalysts, such as Rh-doped Pd nanocubes, have been developed to enhance activity and selectivity. researchgate.net
Platinum (Pt): Platinum catalysts, often supported on materials like TiO₂, are also effective for the hydrogenation of 3-nitrostyrene. cardiff.ac.uk The selectivity can be controlled by modifying the catalyst preparation, such as through specific heat treatments. cardiff.ac.uk By tuning the platinum sites, highly active and selective catalysts for the chemoselective hydrogenation of 3-nitrostyrene to 3-vinylaniline can be produced. cardiff.ac.ukethz.ch
Table 3: Hydrogenation of 3-Nitrostyrene with Noble Metal Catalysts
| Catalyst | Major Product | Selectivity | Reference |
|---|---|---|---|
| Au/TiO₂ | 3-Vinylaniline | 93.9% | wvu.edu |
| Au/Sn-TiO₂ | 3-Vinylaniline | 99.3% | wvu.edu |
| Pd/C | 3-Ethylaniline | --- | nih.govresearchgate.net |
| Colloidal Pd Nanoparticles | 1-Ethyl-3-nitrobenzene | High | nih.gov |
| 0.2wt% Pt/TiO₂ | 3-Vinylaniline | High | cardiff.ac.uk |
Complexes of transition metals like ruthenium, nickel, and rhodium are also employed in the catalysis of β-nitrostyrene reactions.
Ruthenium (Ru): Ruthenium catalysts, for example, supported on carbon nanotubes (Ru/CNT), have been studied for the hydrogenation of nitroaromatics. acs.org These catalysts can facilitate the concurrent hydrogenation of both the aromatic ring and the nitro group. acs.org
Nickel (Ni): Nickel complexes have been used in the nitro-Michael reaction, serving as effective catalysts for the addition of 1,3-dicarbonyl compounds to nitroalkenes. mdpi.com
Rhodium (Rh): Rhodium-based catalysts have been investigated for the hydrogenation of nitrostyrenes. Bimetallic catalysts, such as Rh-doped Pd nanocubes, have been shown to exhibit enhanced hydrogenation activity compared to pure palladium nanocubes due to strengthened adsorption of the nitrostyrene molecule. researchgate.net
Transition Metal Complexes (e.g., Ru, Ni, Rh)
Chiral-at-Metal Catalysts in Asymmetric Transformations
Chiral-at-metal catalysts, where the chirality originates from the metal center itself, represent a sophisticated approach to asymmetric synthesis. nih.gov These catalysts are particularly valuable because they can create a chiral environment directly at the reaction site, offering effective asymmetric induction when the substrate coordinates to the metal. nih.gov The synthesis of these catalysts often requires special strategies since they are composed of achiral ligands. nih.gov
One example involves rhodium(III) complexes which have been shown to catalyze the Friedel−Crafts alkylation of indoles with trans-β-nitrostyrene. csic.es In these reactions, the rhodium complex activates the nitrostyrene, facilitating the nucleophilic attack of the indole. csic.es The mechanism involves the displacement of a coordinated solvent molecule by trans-β-nitrostyrene, followed by the reversible attack of the indole to form an aci-nitro complex with high diastereoselectivity. csic.es
Another class of chiral-at-metal catalysts are cobalt(III) complexes. mdpi.com These complexes can act as efficient hydrogen bond donor catalysts for various asymmetric transformations. mdpi.com However, their catalytic activity can be influenced by the ligand structure. For instance, certain cobalt(III) complexes have shown poor activity in the Michael addition of ethyl malonate to trans-β-nitrostyrene, indicating that the Brønsted basicity of the complex may not be sufficient to catalyze this specific reaction. mdpi.com
The development of chiral-at-metal catalysts is an active area of research, with ongoing efforts to design more efficient and selective catalysts for a broader range of asymmetric transformations involving nitrostyrenes. nih.govacs.org
Indium(III) Chloride (InCl3) Catalysis
Indium(III) chloride (InCl₃) has emerged as a versatile and practical Lewis acid catalyst in organic synthesis due to its stability in the presence of moisture and in aqueous media. nih.govwikipedia.org This characteristic allows for a wider range of reaction solvents, including water, which is environmentally benign. nih.govrsc.org InCl₃ is known to catalyze a variety of organic reactions, including Diels-Alder reactions, Friedel-Crafts acylations, and Michael additions. wikipedia.orgrsc.orgresearchgate.net
In the context of reactions involving β-nitrostyrene derivatives, InCl₃ can facilitate cycloaddition reactions. For instance, the tin(IV)-catalyzed reaction of β-nitrostyrene with (E)-3-methyl-1,3-pentadiene in toluene (B28343) yielded several cycloadducts. beilstein-journals.org While this specific example uses a tin catalyst, it highlights the utility of Lewis acids in promoting such transformations. Given InCl₃'s effectiveness as a Lewis acid, it is a plausible candidate for catalyzing similar reactions with 3-Methyl-β-nitrostyrene. nih.govwikipedia.org
The catalytic activity of InCl₃ stems from its ability to act as a Lewis acid, activating electrophiles and facilitating nucleophilic attack. wikipedia.org The catalyst can often be recovered and reused, adding to its practical advantages. rsc.orgresearchgate.net
Table 1: Examples of InCl₃ Catalyzed Reactions This table is for illustrative purposes and may not directly involve 3-Methyl-β-nitrostyrene, but demonstrates the catalytic utility of InCl₃.
| Reactants | Product Type | Catalyst Loading | Solvent | Yield | Reference |
| N,N'-dimethyl-barbituric acid, benzaldehyde (B42025), ethyl vinyl ether | Dihydropyrimidine derivative | 1 mol% | Acetonitrile-water | 90% | wikipedia.org |
| Aromatic amine, cyclic enol ether | Tetrahydroquinoline | Catalytic amount | Water | - | nih.gov |
| Methyl α-diazoacetate, alkyne | Substituted pyrazole (B372694) | Catalytic amount | Water | Good | nih.gov |
Heterogeneous vs. Homogeneous Catalysis
The choice between heterogeneous and homogeneous catalysis is a critical consideration in chemical synthesis, with each approach offering distinct advantages and disadvantages. uclouvain.besavemyexams.comresearchgate.netlibretexts.org
Homogeneous catalysis occurs when the catalyst is in the same phase as the reactants, typically in a liquid solution. savemyexams.comlibretexts.org This often leads to higher activity and selectivity because every catalyst molecule is a potential active site. researchgate.net However, a significant drawback is the difficulty in separating the catalyst from the reaction products, which can be costly and lead to catalyst loss. researchgate.netnih.gov
Heterogeneous catalysis , in contrast, involves a catalyst that is in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. savemyexams.comlibretexts.org The primary advantage of this approach is the ease of catalyst separation and recovery, often through simple filtration or centrifugation, which allows for straightforward recycling. researchgate.netnih.gov This makes heterogeneous systems often more practical for industrial applications. uclouvain.be However, heterogeneous catalysts can sometimes exhibit lower activity and selectivity compared to their homogeneous counterparts due to mass transfer limitations and a smaller number of active sites on the catalyst surface. nih.gov
In the context of 3-Methyl-β-nitrostyrene chemistry, both types of catalysis are relevant. For example, the hydrogenation of nitrostyrenes can be carried out using both homogeneous and heterogeneous catalysts. researchgate.net The immobilization of homogeneous catalysts onto solid supports is an area of active research, aiming to combine the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. researchgate.netbeilstein-journals.org
Table 2: Comparison of Homogeneous and Heterogeneous Catalysis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Phase | Catalyst and reactants are in the same phase. savemyexams.comlibretexts.org | Catalyst and reactants are in different phases. savemyexams.comlibretexts.org |
| Activity/Selectivity | Generally high activity and selectivity. researchgate.net | Can have lower activity and selectivity due to mass transfer limitations. nih.gov |
| Catalyst Separation | Difficult and often requires complex procedures. researchgate.net | Easy separation and recovery (e.g., filtration). researchgate.net |
| Catalyst Reusability | Challenging due to separation difficulties. researchgate.net | Generally high reusability. beilstein-journals.org |
| Industrial Application | Less common for large-scale processes due to separation costs. uclouvain.be | Widely used in industrial processes. uclouvain.be |
Chemoselectivity in Catalytic Reactions
Chemoselectivity refers to the ability of a catalyst to selectively react with one functional group in the presence of other, potentially reactive, functional groups within the same molecule. rsc.orgorganic-chemistry.org This is a crucial aspect of modern organic synthesis, particularly when dealing with multifunctional molecules like 3-Methyl-β-nitrostyrene, which contains both a nitro group and a carbon-carbon double bond.
Selective Reduction of Nitro Group vs. Alkene
The selective reduction of the nitro group in nitrostyrenes to an amino group, while leaving the carbon-carbon double bond intact, is a synthetically valuable transformation that leads to the formation of vinylanilines. d-nb.infocardiff.ac.uk Conversely, the reduction of both the nitro group and the double bond yields phenethylamines. chemrxiv.orgbeilstein-journals.org Achieving high chemoselectivity for one product over the other is a significant challenge and depends heavily on the choice of catalyst and reaction conditions.
Various catalytic systems have been developed to achieve the chemoselective hydrogenation of the nitro group in 3-nitrostyrene. For example, gold nanoparticles supported on mesoporous carbon have shown high activity and selectivity for the hydrogenation of 3-nitrostyrene to 3-vinylaniline. d-nb.info Similarly, a pseudo-single-atom-catalyst, Pt/FeOx, has been used for the chemoselective hydrogenation of 3-nitrostyrene in CO₂-expanded toluene, achieving high conversion and selectivity to 3-vinylaniline. rsc.org A noble-metal-free Co-N-C single-atom catalyst has also demonstrated excellent chemoselectivity for this reaction in compressed CO₂. cjcatal.com
On the other hand, systems like sodium borohydride (B1222165) in combination with copper(II) chloride have been shown to reduce both the nitro group and the double bond of β-nitrostyrenes to yield phenethylamines. chemrxiv.orgbeilstein-journals.org
The ability to control the chemoselectivity of these reductions is of great importance for the synthesis of a wide range of valuable chemical intermediates.
Table 3: Catalytic Systems for the Reduction of 3-Nitrostyrene
| Catalyst System | Product | Selectivity | Reference |
| Gold nanoparticles on mesoporous carbon | 3-Vinylaniline | High | d-nb.info |
| Pt/FeOx pseudo-single-atom-catalyst | 3-Vinylaniline | >95% | rsc.org |
| Co-N-C single-atom catalyst | 3-Vinylaniline | >99% | cjcatal.com |
| NaBH₄/CuCl₂ | Phenethylamine derivative | Reduction of both groups | chemrxiv.orgbeilstein-journals.org |
Catalyst Design and Reusability
The design of efficient and reusable catalysts is a cornerstone of sustainable chemistry. For reactions involving 3-Methyl-β-nitrostyrene, catalyst design focuses on enhancing activity, selectivity, and stability, while reusability is crucial for reducing costs and environmental impact.
Catalyst design can involve the synthesis of novel molecular structures, such as the chiral-at-metal complexes discussed earlier, or the development of supported catalysts where active species are anchored to a solid material. mdpi.combeilstein-journals.org For example, gold nanoparticles have been embedded in the pore walls of mesoporous carbon, a design that improves electron transfer and boosts hydrogenation activity. d-nb.info This catalyst was also found to be stable and recyclable for at least ten cycles with negligible loss of activity. d-nb.info
The reusability of a catalyst is a key performance indicator. Indium(III) chloride, for instance, can often be recovered from aqueous reaction mixtures and reused without a significant drop in performance. rsc.orgresearchgate.net Similarly, heterogeneous catalysts, by their nature, are generally easier to recover and reuse. researchgate.net The development of magnetically separable catalysts, such as cinchona thiourea organocatalysts immobilized on magnetic nanoparticles, further simplifies the recovery process. beilstein-journals.org
However, catalyst deactivation and leaching are potential issues that need to be addressed in catalyst design. Leaching, the loss of the active catalytic species from the support, can reduce the catalyst's effectiveness over time and contaminate the product. researchgate.netbeilstein-journals.org Therefore, robust methods for immobilizing catalysts are essential for ensuring long-term reusability. beilstein-journals.org
Computational and Theoretical Investigations of β Nitrostyrene Reactivity
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and reactivity of molecules like β-nitrostyrene derivatives. researchgate.net DFT methods are employed to optimize the geometries of reactants, products, intermediates, and transition states, providing a quantitative picture of reaction pathways. researchsquare.com Functionals such as B3LYP and M06-2X, paired with basis sets like 6-31G or def2-TZVP, are commonly used to model these systems accurately. researchgate.netresearchsquare.com
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving β-nitrostyrenes, allowing for the detailed elucidation of reaction mechanisms. By locating and characterizing transition states (TSs), which are first-order saddle points on the potential energy surface, chemists can understand the feasibility and pathways of a reaction. researchsquare.com
For instance, in the [3+2] cycloaddition (32CA) reactions of β-nitrostyrenes with nitrones, DFT studies at the B3LYP/6-311G(d,p) and ωB97X-D/6-311G(d,p) levels have shown that these reactions proceed via a one-step mechanism. nih.gov The calculations identify a transition state where the nucleophilic oxygen of the nitrone attacks the electrophilically activated β-carbon of the nitrostyrene (B7858105). nih.gov Similarly, in the synthesis of α-cyanophosphonates from β-nitrostyrene and triphenyl phosphite (B83602), DFT (M062X method) was used to propose and evaluate three plausible reaction mechanisms, identifying the most favorable pathway by comparing the energies of intermediates and transition states. researchsquare.com The most viable path involves the initial addition of triphenyl phosphite to the β-position of the β-nitrostyrene. researchsquare.com
Conformational Analysis of Reactants and Intermediates
The reactivity and selectivity of β-nitrostyrene derivatives are heavily influenced by their three-dimensional structure. DFT calculations are used to perform conformational analyses, identifying the most stable geometries (conformers) of reactants and intermediates.
For β-nitrostyrene and its substituted analogues, the conformational behavior is primarily dictated by the balance between stabilizing π-electron delocalization and steric repulsion. researchgate.net The most stable structures typically feature a planar or quasi-planar geometry and an E (trans) configuration of the phenyl and nitro groups relative to the double bond, which maximizes conjugation. researchgate.net The introduction of a methyl group on the β-carbon (as in β-methyl-β-nitrostyrene) disrupts this planarity; the aromatic ring becomes tilted relative to the side chain, with the C1–Cα torsion angle changing from approximately 0° to 28°. researchgate.net This loss of planarity can, in turn, affect the molecule's electronic properties and reactivity.
Prediction of Enantioselectivity
In asymmetric synthesis, DFT is a key tool for predicting and understanding the enantioselectivity of reactions. By calculating the energies of the transition states leading to the different stereoisomers (enantiomers or diastereomers), researchers can predict which product will be favored.
In the context of organocatalyzed reactions of β-nitrostyrenes, DFT has been used to rationalize the stereochemical outcomes. For example, in the Michael addition of β-diketones to β-nitrostyrene catalyzed by cinchona-based thiourea (B124793) organocatalysts, DFT models show how the catalyst simultaneously activates both the nucleophile and the electrophile through hydrogen bonding. mdpi.com The specific geometry of the transition state complex, stabilized by these non-covalent interactions, dictates the facial selectivity of the attack on the nitrostyrene, leading to high enantiomeric excess (ee). mdpi.com DFT calculations can reveal that the transition state leading to the major enantiomer is lower in energy than the one leading to the minor enantiomer. mdpi.com This approach has been successfully applied to reactions involving various nucleophiles and bifunctional catalysts, such as those based on squaramide or thiourea, to explain the observed ee values. mdpi.com
Solvent Effects on Reaction Energetics and Mechanisms
Reactions are typically run in a solvent, which can significantly influence reaction rates and mechanisms. Computational studies must account for these effects to provide realistic predictions. The Polarizable Continuum Model (PCM) is a common method used within DFT calculations to simulate the effect of a solvent. nih.gov
In studies of the [3+2] cycloaddition of β-nitrostyrenes, calculations were performed for both the gas phase and in solution (e.g., benzene) using the PCM framework. nih.gov The inclusion of solvent effects modifies the calculated activation and reaction energies, providing results that are more comparable to experimental data. nih.gov For the electrochemical reaction between β-nitrostyrene and benzaldehyde (B42025), DFT calculations were performed in three different solvents (dimethylformamide, methanol (B129727), and water) to gain a comprehensive understanding of the reaction, revealing that the most favorable reaction path can differ between the gas phase and solution. researchgate.net
Analysis of Electronic Properties (e.g., HOMO/LUMO, Polarizability, Electrophilicity/Nucleophilicity Indices)
The electronic properties of a molecule are fundamental to its reactivity. The strong electron-withdrawing nitro group significantly activates the ethylene (B1197577) moiety in β-nitrostyrenes, making them excellent electrophiles. nih.gov DFT provides a range of conceptual tools and indices to quantify these properties.
HOMO-LUMO Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For β-nitrostyrenes, the LUMO is typically localized on the nitrovinyl fragment, making it susceptible to nucleophilic attack.
Global Reactivity Indices : Conceptual DFT provides indices that quantify a molecule's reactivity.
Electrophilicity Index (ω) : Measures the ability of a species to accept electrons. β-nitrostyrenes are classified as strong electrophiles. nih.gov
Nucleophilicity Index (N) : Measures the ability of a species to donate electrons. β-nitrostyrenes are generally considered moderate nucleophiles. nih.gov
Chemical Hardness (η) : Related to the HOMO-LUMO gap, it measures resistance to charge transfer.
These indices are calculated from the energies of the frontier molecular orbitals. Analysis of these global indices for the reactants in a polar reaction, such as a [3+2] cycloaddition, can predict the direction of electron density flow during the reaction. nih.gov
Below is a table of conceptual DFT reactivity indices for (E)- and (Z)-β-nitrostyrene, calculated at the B3LYP/6-31G(d) level.
| Compound | Electronic Chemical Potential (μ) [eV] | Chemical Hardness (η) [eV] | Global Electrophilicity (ω) [eV] | Global Nucleophilicity (N) [eV] |
|---|---|---|---|---|
| (E)-β-nitrostyrene | -4.79 | 4.31 | 2.66 | 2.17 |
| (Z)-β-nitrostyrene | -4.78 | 4.24 | 2.70 | 2.22 |
Data sourced from Ríos-Gutiérrez et al. (2021). nih.gov
Molecular Electron Density Theory (MEDT)
Molecular Electron Density Theory (MEDT) offers an alternative perspective to frontier molecular orbital theory for understanding chemical reactivity. MEDT posits that changes in electron density, rather than orbital interactions, are the primary drivers of chemical reactions. This theory has been successfully applied to analyze the reactivity of β-nitrostyrenes, particularly in cycloaddition reactions. nih.gov
An MEDT study of the [3+2] cycloaddition reaction between isomeric (E)- and (Z)-β-nitrostyrenes and a nitrone confirmed the polar nature of the reaction. nih.gov The analysis of the conceptual DFT reactivity indices within the MEDT framework showed a significant difference in the electronic chemical potential between the nitrone (a strong nucleophile) and the β-nitrostyrenes (strong electrophiles). nih.gov This difference drives a net electron density transfer from the nitrone to the nitrostyrene, classifying the reaction as having a "forward electron density flux". nih.gov MEDT, combined with topological analysis of the electron localization function (ELF), provides a detailed picture of bond formation, showing that the reaction proceeds through a one-step mechanism with a highly asynchronous transition state. nih.gov
Understanding Reactivity, Selectivity, and Competitiveness in Cycloadditions
Cycloaddition reactions, particularly [3+2] cycloadditions, are a cornerstone of heterocyclic chemistry, and β-nitrostyrenes are excellent substrates for these reactions. Computational studies, primarily within the framework of Molecular Electron Density Theory (MEDT), have been instrumental in understanding the nuances of these reactions.
One pivotal study analyzed the reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions with 5,5-dimethylpyrroline-N-oxide. This research employed various computational levels, including Hartree-Fock (HF) and Density Functional Theory (DFT) with B3LYP and ωB97X-D functionals, to dissect the reaction mechanism. fao.org The findings indicate that these reactions are polar, zw-type processes that proceed through a one-step mechanism. fao.org
The regioselectivity of the reaction is dictated by the attack of the nucleophilic oxygen center of the nitrone on the electrophilically activated β-position of the nitrostyrene. fao.org This selectivity is well-explained by the analysis of conceptual DFT reactivity indices. For instance, the β-carbon of the nitrostyrene is identified as the most electrophilic center, making it the prime target for the nucleophile.
Stereoselectivity is another critical aspect addressed by these computational models. The studies have shown that while the (E)-isomer of β-nitrostyrene leads to an endo stereoselective product, the (Z)-isomer results in an exo product. fao.org This difference in stereochemical outcome is rationalized by analyzing the transition state energies and non-covalent interactions. For the (Z)-isomer, steric hindrance in the endo approach outweighs the favorable electrostatic interactions, leading to the preference for the exo pathway. rsc.org
A study on the [3+2] cycloaddition of substituted nitroethene derivatives found that electron-donating groups on the nitrone increase its nucleophilicity, which in turn affects the activation barriers of the reaction. chemrxiv.org While this study focused on substitution on the nitrone, the principle of substituent effects on electronic properties is broadly applicable.
Table 1: Conceptual DFT Reactivity Indices for (E)- and (Z)-β-nitrostyrene
| Compound | Electronic Chemical Potential (μ) in eV | Chemical Hardness (η) in eV | Global Electrophilicity (ω) in eV | Global Nucleophilicity (N) in eV |
| (E)-β-nitrostyrene | -4.79 | 4.31 | 2.66 | 2.17 |
| (Z)-β-nitrostyrene | -4.78 | 4.24 | 2.70 | 2.22 |
Data sourced from Ríos-Gutiérrez, M., Domingo, L. R., & Jasiński, R. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC advances, 11(16), 9698-9708. rsc.org
Ab Initio Quantum Calculations
Ab initio quantum calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a fundamental understanding of the electronic structure and properties of molecules. rsc.org The Hartree-Fock (HF) method is one of the foundational ab initio methods.
In the context of β-nitrostyrene reactivity, ab initio calculations at the HF level have been used alongside DFT methods to evaluate the energetics of the system. For instance, in the study of (Z)- and (E)-β-nitrostyrene cycloadditions, HF calculations were performed with the 6-311G(d,p) basis set. fao.org One of the key findings from these calculations was the relative stability of the two isomers. The (Z)-isomer was found to be less stable than the (E)-isomer. This inherent instability of the (Z)-isomer contributes to its higher reactivity. fao.org The less stable (Z)-β-nitrostyyrene is more reactive than the (E)-isomer. fao.org
Furthermore, ab initio calculations have been crucial in elucidating the strain within the (Z)-isomer. It was noted that DFT calculations might underestimate the strain in (Z)-β-nitrostyrene compared to HF calculations. rsc.org As the reaction proceeds, the molecule loses this ground-state strain, which can lead to an underestimation of the relative energies of the transition states by DFT methods. rsc.org
Reaction Kinetics and Thermodynamics Modeling
Computational modeling is not only used to understand the electronic properties and reaction mechanisms but also to model the kinetics and thermodynamics of chemical reactions. This involves calculating the activation energies, reaction energies, enthalpies, entropies, and Gibbs free energies for the various possible reaction pathways.
In the computational study of the [3+2] cycloaddition of β-nitrostyrenes, the thermodynamic and kinetic parameters were calculated to provide a complete energy profile of the reaction. The calculations revealed low activation enthalpies for these reactions, indicating their facility. fao.org For example, the activation enthalpies for the reaction of the (Z) and (E) isomers of β-nitrostyrene were found to be 4.4 kcal mol⁻¹ and 5.0 kcal mol⁻¹, respectively, at the B3LYP/6-311G(d,p) level. fao.org
The Gibbs free energy profiles, which incorporate both enthalpic and entropic contributions, are essential for predicting the spontaneity and position of equilibrium of a reaction. The calculations showed that the inclusion of temperature and entropy increases the relative Gibbs free energies due to the unfavorable activation entropies associated with bimolecular processes. rsc.org
A kinetic study of Michael-type reactions of substituted β-nitrostyrenes has shown that the reactivity is sensitive to the electronic nature of the substituents on the phenyl ring. nih.gov Electron-withdrawing groups were found to accelerate the reaction, while electron-donating groups had a retarding effect. researchgate.net This is consistent with the general understanding of nucleophilic addition to activated double bonds. For 3-Methyl-beta-nitrostyrene, the electron-donating methyl group would be expected to slightly decrease the rate of such reactions compared to the unsubstituted analog.
Table 2: Relative Enthalpies, Entropies, and Gibbs Free Energies for the [3+2] Cycloaddition of (E)-β-nitrostyrene with 5,5-dimethylpyrroline-N-oxide
| Reaction Pathway | ΔH (kcal mol⁻¹) | ΔS (cal mol⁻¹ K⁻¹) | ΔG (kcal mol⁻¹) |
| meta-endo Transition State | 4.4 | -40.3 | 16.4 |
| meta-exo Transition State | 6.6 | -37.7 | 17.8 |
| ortho-endo Transition State | 11.2 | -41.3 | 23.5 |
| ortho-exo Transition State | 11.7 | -38.6 | 23.2 |
Data sourced from the supplementary information of Ríos-Gutiérrez, M., Domingo, L. R., & Jasiński, R. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC advances, 11(16), 9698-9708. rsc.org
Advanced Spectroscopic and Structural Characterization in β Nitrostyrene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the mechanisms of reactions involving β-nitrostyrenes. By monitoring changes in the chemical environment of atomic nuclei, researchers can identify intermediates, track reaction progress, and determine the stereochemistry of products.
In studies of reactions such as the Michael addition of various nucleophiles to β-nitrostyrenes, ¹H and ¹³C NMR are instrumental. For example, in the reaction of β-nitrostyrene with diethyl malonate, ¹H NMR spectroscopy demonstrated a downfield shift of the signals for the double bond protons of β-nitrostyrene upon interaction with the malonate, indicating the formation of supramolecular complexes. mdpi.com Similarly, monitoring the reaction of β-nitrostyrene with N-benzylbispidine by ¹H NMR revealed the formation and subsequent disappearance of the adduct of the catalyst to the C=C double bond, providing evidence for a catalytic mechanism where the adduct, rather than the initial organocatalyst, is the true catalytic species. mdpi.com
Mechanistic studies on the alkylation of indoles with trans-β-nitrostyrene, catalyzed by chiral-at-metal rhodium(III) complexes, have utilized ¹H and ¹³C NMR to characterize the coordination of the nitroalkene to the metal center. csic.esacs.org The presence of two doublets in the ¹H NMR spectrum, attributed to the Hα and Hβ protons, and corresponding peaks in the ¹³C NMR spectrum for Cα and Cβ, confirm the coordination. csic.es These NMR studies, combined with DFT calculations, have enabled the proposal of detailed mechanistic pathways, including the formation of aci-nitro complexes as key intermediates. csic.esacs.org
Furthermore, in situ ¹H NMR spectroscopy has been employed to study the kinetics of the organocatalyzed Michael addition of acetylacetone (B45752) to β-nitrostyrene, revealing a nearly first-order dependence on both substrates and the catalyst. rsc.org Such kinetic data derived from NMR is crucial for understanding and optimizing catalytic systems. The stereochemical outcome of reactions, such as the formation of trans-nitro to phenyl and cis-nitro to methyl substituent placements in cycloaddition products, can also be determined from ¹H NMR coupling constants. beilstein-journals.org
Table 1: Representative ¹H and ¹³C NMR Data for β-Nitrostyrene Derivatives and Adducts
| Compound/Intermediate | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent | Reference |
|---|---|---|---|---|---|
| trans-β-Nitrostyrene coordinated to Rh(III) complex | ¹H (Hα) | 7.68 (d) | CD₂Cl₂ | csic.es | |
| trans-β-Nitrostyrene coordinated to Rh(III) complex | ¹H (Hβ) | 7.48 (d) | CD₂Cl₂ | csic.es | |
| trans-β-Nitrostyrene coordinated to Rh(III) complex | ¹³C (Cα) | 131.87 | CD₂Cl₂ | csic.es | |
| trans-β-Nitrostyrene coordinated to Rh(III) complex | ¹³C (Cβ) | 140.99 | CD₂Cl₂ | csic.es | |
| Nitrocyclohexene derivative | ¹H (H-4, H-5) | J₄,₅ = 12.2 | CDCl₃ | beilstein-journals.org |
Note: This table is illustrative and compiles data from various studies on β-nitrostyrene systems to demonstrate the application of NMR spectroscopy. Specific data for 3-Methyl-beta-nitrostyrene under these exact conditions were not available in the searched literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic and Photochemical Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the kinetic and photochemical properties of β-nitrostyrenes due to their strong chromophores. The electronic transitions within the molecule give rise to characteristic absorption bands that can be monitored over time to study reaction rates or upon irradiation to understand photochemical transformations.
The UV-Vis spectrum of trans-β-nitrostyrene in dichloromethane (B109758) exhibits a strong absorption maximum (λmax) at approximately 312 nm, which is attributed to a π-π* transition with significant charge-transfer character. nih.govthieme-connect.com This absorption extends into the visible region at higher concentrations, accounting for the yellow color of the compound. nih.govthieme-connect.com The cis-isomer, in contrast, has an absorption maximum at a slightly shorter wavelength of 309 nm with a lower molar absorptivity. nih.gov
This technique is particularly useful for studying photocycloaddition reactions. For instance, the [2+2] photocycloaddition of trans-β-nitrostyrenes to olefins has been successfully carried out by irradiating the reaction mixture with visible light at wavelengths such as 419 nm. nih.govthieme-connect.com The reaction progress can be monitored by observing the disappearance of the characteristic absorption of the nitrostyrene (B7858105). Kinetic studies using UV-Vis spectroscopy have also been employed to investigate the rates of hydroxide (B78521) ion release from photobase precursors in reactions like the Michael addition between dimethylmalonate (B8719724) and nitrostyrene. bg.ac.rs
In situ UV-Vis spectroscopy is a powerful method for studying catalysts and catalytic reactions, including those involving β-nitrostyrenes. nih.gov It provides information on the electronic structure of catalytic species and can track changes in oxidation states or the formation of intermediates during a reaction. nih.gov
Table 2: UV-Vis Absorption Data for β-Nitrostyrene Isomers
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
|---|---|---|---|---|
| trans-β-Nitrostyrene | CH₂Cl₂ | 312 | 16500 | nih.govthieme-connect.com |
Resonance Raman Spectroscopy for Photodissociation Dynamics
Resonance Raman spectroscopy is a powerful technique for probing the intricate details of photodissociation dynamics on very short timescales. By tuning the excitation wavelength to coincide with an electronic absorption band of the molecule, the Raman scattering of vibrational modes coupled to the electronic transition is selectively enhanced. This provides a detailed picture of the initial structural changes that occur immediately following photon absorption.
Studies on (E)-β-nitrostyrene have utilized resonance Raman spectroscopy to investigate the Franck-Condon region photodissociation dynamics. nih.govaip.org When excited in resonance with its charge-transfer (CT) band, the resonance Raman spectra indicate that the dynamics are multidimensional. nih.govresearchgate.net The initial motion upon excitation is predominantly along several key vibrational modes. nih.gov
These modes include:
The nominal NO₂ symmetric stretch.
The nominal C=C stretch.
A nominal benzene (B151609) ring stretch mode.
Smaller contributions from other modes such as the ONO symmetric bend, CCH in-plane bending, and the C-N stretch are also observed. nih.gov This detailed vibrational information reveals the specific bonds and angles that are most affected in the excited state, governing the subsequent photochemical reaction pathway. The results for (E)-β-nitrostyrene have been compared to those of nitrobenzene (B124822) and trans-stilbene (B89595) to understand how the combination of the nitro and styryl moieties influences the photodissociation dynamics. nih.govresearchgate.net
Table 3: Prominent Vibrational Modes in the Resonance Raman Spectrum of (E)-β-Nitrostyrene
| Vibrational Mode Description | Wavenumber (cm⁻¹) | Excitation Wavelength (nm) | Reference |
|---|---|---|---|
| NO₂ symmetric stretch | 1343 | 282.4, 299.1 | aip.org |
| C=C stretch | 1641 | 282.4, 299.1 | aip.org |
| Benzene ring stretch | 1578 | 337.1 | aip.org |
Note: The data pertains to the parent (E)-β-nitrostyrene. Specific studies on this compound using this technique were not found.
X-ray Single Crystal Analysis for Molecular Structure Elucidation
While a specific crystal structure for this compound was not found in the search results, the utility of this technique is well-documented for a wide range of β-nitrostyrene derivatives and their reaction products. For instance, X-ray crystallography has been used to confirm the structures of:
Fluoro-analogues of β-methyl-β-nitrostyrene, such as (E)-1-(3,4-methylenedioxy-6-fluorophenyl)-2-nitropropene. scispace.com
Products from the one-pot synthesis of 2,4,6-triarylpyridines using β-nitrostyrenes as substrates. rsc.org
A ternary adduct formed from the reaction of β-nitrostyrene, 3-methyl-1,3-pentadiene (B1617704), and toluene (B28343), which required single-crystal X-ray diffraction to identify the specific isomer. beilstein-journals.org
The relative and absolute configuration of 1,4-benzodiazepin-3-ones, which are synthesized via [4+3]-cycloaddition of 2-amino-β-nitrostyrenes. mdpi.com
The absolute configuration of products from the organocatalyzed double spirocyclization of arylidene-Δ²-pyrrolin-4-ones with 3-isothiocianato oxindoles. researchgate.net
These examples underscore the critical role of X-ray crystallography in unambiguously establishing molecular structures, which is essential for validating reaction pathways and understanding structure-activity relationships. researchgate.netacs.orgsemanticscholar.org
Integration of Analytical Techniques for Reaction Monitoring (e.g., UPLC-MS for adducts)
The comprehensive understanding of complex chemical reactions often requires the integration of multiple analytical techniques. The combination of Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (MS) is a particularly powerful approach for monitoring reactions, identifying intermediates, and characterizing products, including adducts formed during the reaction.
UPLC provides high-resolution separation of components in a reaction mixture, while MS offers sensitive detection and structural information based on mass-to-charge ratios. This combination is highly effective for analyzing the progress of reactions involving β-nitrostyrenes.
UPLC-MS is also used in the study of drug metabolism and the identification of protein adducts. Nitroalkenes, including β-nitrostyrene derivatives, are known to react with cellular nucleophiles like glutathione (B108866) via Michael addition, and UPLC-MS/MS is a key technique for detecting and quantifying these adducts. researchgate.net
Table 4: Application of Integrated Analytical Techniques in β-Nitrostyrene Research
| Analytical Technique | Application | Key Findings | Reference |
|---|---|---|---|
| UPLC-MS | Monitoring reduction of β-nitrostyrene | Detected Michael adducts as side products; identified proposed intermediates. | beilstein-journals.orgnih.gov |
| UPLC-MS/MS | Analysis of nitroalkene-glutathione adducts | Characterization of reversible adducts formed via Michael addition. | researchgate.net |
Applications in Advanced Organic Synthesis and Material Precursors
Synthesis of Heterocyclic Compounds
The reactivity of 3-methyl-beta-nitrostyrene has been harnessed to construct a diverse array of heterocyclic frameworks, which are central to medicinal chemistry and materials science.
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants, minimizing waste and saving time. google.com β-Nitrostyrenes, including this compound, are valuable substrates in MCRs for the synthesis of polysubstituted pyrroles and pyrazoles. google.comrsc.org
The synthesis of highly functionalized pyrrole-3-carboxamide derivatives has been achieved through a one-pot, four-component reaction involving two primary amines, diketene, and a nitrostyrene (B7858105). unirioja.es This method proceeds under neutral conditions without the need for a catalyst. The reaction likely involves the formation of an enaminone intermediate, followed by a Michael-type addition to the nitrostyrene, cyclization, and subsequent aromatization to yield the pyrrole (B145914) ring. unirioja.es Various catalysts, including ferric chloride, iodine, and nickel chloride, have also been employed in different MCRs to produce pyrrole derivatives from β-nitrostyrenes. google.com
For the synthesis of pyrazole (B372694) derivatives, MCRs often utilize hydrazines as a key component. The general strategy involves the reaction of a 1,3-dicarbonyl compound (or its precursor) with a hydrazine. nih.gov In the context of β-nitrostyrenes, they can be converted into intermediates that then react with hydrazines to form the pyrazole core. For instance, a four-component reaction of aldehydes, malononitrile, hydrazine hydrate, and a β-ketoester can yield highly substituted pyrano[2,3-c]pyrazoles. semanticscholar.org While direct MCRs starting from this compound to simple pyrazoles are less commonly reported, its versatile reactivity allows for its incorporation into synthetic routes that generate the necessary precursors for pyrazole formation.
| Reactants | Catalyst/Conditions | Product Type | Key Features |
|---|---|---|---|
| Primary amines, diketene, nitrostyrene | Neutral, catalyst-free | Pyrrole-3-carboxamide derivatives | High yields (80-90%), broad substrate scope. unirioja.es |
| Aldehydes, amines, 1,3-dicarbonyl compounds, nitromethane (B149229) | Various catalysts (e.g., FeCl₃, Iodine) | Polysubstituted pyrroles | Versatile method with varying yields depending on catalyst and conditions. google.com |
Spirooxindoles are a class of compounds with a spiro-fused oxindole core, which is a prominent feature in many natural products and pharmaceutically active molecules. The synthesis of these complex structures often involves cycloaddition reactions where this compound can act as a key component.
In one reported synthesis, spirooxindole derivatives were formed through a reaction catalyzed by a Zn(OTf)₂/bis(oxazoline) complex. While the primary substrate investigated was 3-nitro-2H-chromenes, the study also demonstrated that β-methyl-β-nitrostyrene could undergo the reaction to produce the corresponding spirooxindole derivative with a notable yield of 82%. This highlights the utility of β-methyl-β-nitrostyrene in accessing these valuable molecular architectures.
Another common strategy for synthesizing spirooxindoles is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. The azomethine ylide is typically generated in situ from the condensation of an isatin (B1672199) derivative with an α-amino acid. β-Nitrostyrenes, including the 3-methyl substituted variant, serve as potent dipolarophiles in this reaction, leading to the formation of highly functionalized spiro[pyrrolidine-3,3'-oxindoles].
| Reaction Type | Catalyst/Reagents | Product | Yield |
|---|---|---|---|
| Michael/cyclization | Zn(OTf)₂/bis(oxazoline) complex | Spirooxindole derivative | 82% |
| [3+2] Cycloaddition | Isatin, α-amino acid | Spiro[pyrrolidine-3,3'-oxindole] | Varies depending on substrates |
Fused pyrazolo-naphthyridine and pyrazolo-isoquinoline scaffolds are present in a variety of biologically active compounds. The synthesis of these complex heterocyclic systems can be achieved through various synthetic strategies, including cascade reactions and cycloadditions.
A novel approach for synthesizing fused pyrazolo-naphthyridine and pyrazolo-isoquinoline derivatives involves a silver(I)-catalyzed reaction between N-amidonaphthyridin ylides and dialkyl acetylenedicarboxylates. The proposed mechanism involves the in situ formation of an imide ylide which acts as a 1,3-dipole in a [3+2] cycloaddition reaction. While this specific example does not directly use this compound, the underlying principle of cycloaddition with a 1,3-dipole is analogous to reactions where nitrostyrenes can act as the dipolarophile.
The synthesis of pyrazolo[5,1-a]isoquinolines has also been accomplished via a ruthenium(II)-catalyzed annulation of pyrazole derivatives with alkynes. This method involves C-H/N-H bond activation. Although this route does not directly involve nitrostyrenes, the versatility of the nitro group allows for its conversion into other functional groups that could potentially participate in such cyclization reactions, making this compound a potential precursor for substrates in these types of transformations.
The introduction of fluorine into organic molecules can significantly alter their biological properties. Monofluorinated vinyl indoles are an important class of compounds with potential applications in medicinal chemistry. A straightforward, one-pot, two-step process has been developed for the synthesis of these compounds starting from β-fluoro-β-nitrostyrenes and indoles.
This strategy involves an initial uncatalyzed Michael addition of the indole (B1671886) to the β-fluoro-β-nitrostyrene, followed by a base-induced elimination of nitrous acid to afford the monofluorinated 3-vinyl indole. This method has been shown to be highly chemoselective.
| Starting Materials | Key Steps | Product | Key Features |
|---|---|---|---|
| Indole, β-fluoro-β-nitrostyrene | 1. Uncatalyzed Michael addition 2. Base-induced elimination of nitrous acid | Monofluorinated 3-vinyl indole | One-pot, two-step process. |
Thieno[2,3-b]chromen-4-one derivatives are another class of heterocyclic compounds with interesting structural features. An efficient method for the synthesis of substituted thieno[2,3-b]chromen-4-ones involves a one-pot, three-component reaction of 4-hydroxythiocoumarin, an aldehyde (such as salicylaldehyde), and a trans-β-nitrostyrene. The reaction proceeds via a Michael addition of the 4-hydroxythiocoumarin to the nitrostyrene, followed by a series of transformations including intramolecular cyclization and Schiff base formation. This process is highly regioselective and allows for the formation of multiple C-C, C-S, and C-N bonds in a single operation.
In a related synthesis, thieno[2,3-b]thiochromen-4-one oximes were prepared through a thio[3+2] cyclization reaction of 4-hydroxydithiocoumarins and trans-β-nitrostyrenes in the presence of potassium carbonate. This method is characterized by mild reaction conditions, short reaction times, and good yields.
Piperidine (B6355638) and tetrahydropyran rings are fundamental structural motifs in a vast number of natural products and pharmaceuticals. The synthesis of substituted piperidines can be achieved through the Michael addition of piperidine to β-nitrostyrenes. This reaction takes advantage of the electrophilic nature of the double bond in the nitrostyrene, which readily accepts the nucleophilic attack from the secondary amine.
Importance as Scaffolds in Medicinal Chemistry Research
The β-nitrostyrene framework is a significant scaffold in medicinal chemistry, serving as a starting point for the synthesis of compounds with diverse biological activities. The phenethylamine scaffold, which is readily derived from the reduction of β-nitrostyrenes, is a recurring motif in many natural and synthetic drug molecules. researchgate.net Derivatives of β-nitrostyrene have been investigated for a range of therapeutic applications, including as antibacterial, antifungal, and anticancer agents. mdpi.comresearchgate.net
The substitution pattern on the aromatic ring of the β-nitrostyrene scaffold plays a crucial role in determining the biological activity of its derivatives. researchgate.net For instance, studies have shown that β-methyl-β-nitrostyrene analogues can exhibit greater antibacterial activity compared to their non-methylated counterparts, particularly against Gram-positive bacteria. researchgate.net The versatility of the nitrostyrene core allows for the creation of extensive libraries of compounds for drug discovery efforts.
Role in the Synthesis of Substituted Phenethylamines and Related Amines
One of the most prominent applications of this compound and its analogues is as a precursor to substituted phenethylamines. This transformation involves the reduction of both the nitro group and the alkene double bond. A variety of methods have been developed to achieve this conversion, each with its own advantages regarding reaction conditions, yield, and scalability.
Common reduction strategies include:
Catalytic Hydrogenation: This method often employs catalysts such as palladium on charcoal in the presence of an acid. researchgate.net
Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), often in combination with catalysts like copper(II) chloride, are effective for this reduction. researchgate.net The NaBH₄/CuCl₂ system offers a facile, one-pot procedure that can be completed in minutes under mild conditions. researchgate.net
Other Reducing Agents: Systems such as sodium bis-(2-methoxyethoxy)-aluminum dihydride (Red-Al) and diisobutylaluminum hydride (DIBAH) have also been successfully utilized.
These synthetic routes are critical as phenethylamines are important intermediates in the synthesis of various physiologically active compounds, including certain amphetamine-like structures. nih.govsemanticscholar.org
Interactive Data Table: Comparison of Reduction Methods for β-Nitrostyrenes to Phenethylamines
| Reducing Agent/System | Typical Conditions | Advantages |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Acidic solution, low temperature, 1 atm H₂ | High yield, applicable to various substrates |
| Sodium Borohydride/Copper(II) Chloride (NaBH₄/CuCl₂) | 80°C, 10-30 minutes | Fast, mild conditions, one-pot synthesis |
| Lithium Aluminum Hydride (LiAlH₄) | Ethereal solvents | Commonly used, effective reducing agent |
| Sodium bis-(2-methoxyethoxy)-aluminum dihydride (Red-Al) | Benzene (B151609), reflux | Good yields, alternative to LiAlH₄ |
Precursors for Specialized Organic Molecules
The reactivity of this compound extends beyond reduction to amines, making it a valuable starting material for a variety of other specialized organic molecules.
β-Nitrostyrenes are highly effective partners in denitrative cross-coupling reactions, which provide access to a broad range of functionalized alkenes, including stilbenes and chalcones. nih.govmdpi.comresearchgate.net These reactions involve the formation of a new carbon-carbon bond at the β-position of the styrene (B11656), accompanied by the elimination of the nitro group. mdpi.com This methodology represents a modern and powerful alternative to traditional methods for synthesizing these structures, such as the Wittig or Claisen-Schmidt reactions. nih.govresearchgate.net The process can be initiated through various means, including radical, photochemical, or transition-metal-catalyzed pathways. researchgate.netrsc.org For example, a ruthenium-catalyzed cross-coupling of nitrostyrenes with aromatic aldehydes has been developed for the synthesis of chalcones. mdpi.com
The carbon-carbon double bond in β-nitrostyrenes is electron-deficient, making it an excellent Michael acceptor. This allows for the conjugate addition of nucleophiles to the β-position, leading to the formation of α-substituted β-(nitro)ethylbenzenes. This reaction is a fundamental C-C bond-forming strategy in organic synthesis. The resulting nitroalkane products can then be further transformed; for example, the nitro group can be reduced to an amine or converted into other functional groups.
Organocatalytic asymmetric Michael addition reactions provide a pathway to synthesize chiral γ-nitroaldehydes from β-nitrostyrenes. In this reaction, an aldehyde adds to the β-nitrostyrene in the presence of a chiral amine catalyst. The products, γ-nitroaldehydes, are valuable synthetic intermediates. They can be readily converted into γ-aminobutyric acid (GABA) derivatives, which are an important class of neurotransmitter analogues with a wide range of pharmacological applications.
β-Nitrostyrenes can be used to synthesize α-cyanophosphonates, which are useful reagents in synthetic chemistry, particularly for the Horner–Wittig reaction to create α,β-unsaturated nitriles. A novel synthetic route involves a cascade reaction between a β-nitrostyrene and triphenyl phosphite (B83602), catalyzed by a deep-eutectic solvent (DES) like choline chloride-zinc chloride. This method is advantageous as it uses cheaper, more readily available, and less harmful reagents compared to previous methods.
Contribution to Materials Science Research
The chemical scaffold of this compound, characterized by a reactive nitroalkene group conjugated to a substituted aromatic ring, presents a versatile platform for the development of novel organic materials. This section explores its potential contributions to materials science, focusing on its role as a precursor for polymers and dyes and its prospective applications in the fields of organic electronics and nonlinear optics.
Precursors for Polymers and Dyes (research context)
The inherent reactivity of the nitro-activated double bond in β-nitrostyrene and its derivatives makes them valuable building blocks for the synthesis of a variety of organic molecules and polymers. While research specifically detailing the use of this compound as a monomer is limited, studies on closely related isomers provide insight into its potential for polymerization.
Research into the anionic polymerization of β-nitrostyrene derivatives has shown that these compounds can form polymers. For instance, studies on p-methyl-β-nitrostyrene, an isomer of this compound, have demonstrated its ability to undergo anionic polymerization. researchgate.net This suggests that this compound could also serve as a monomer for the synthesis of novel polymers with specific properties conferred by the methyl and nitro functional groups. The presence of the methyl group on the phenyl ring can influence the polymer's properties, such as its solubility, thermal stability, and mechanical characteristics.
Furthermore, β-nitrostyrene itself is recognized as a chemical precursor for dyes. wikipedia.org The synthetic versatility of the nitrostyrene core allows for its incorporation into larger chromophoric systems. The nitro group can be chemically transformed into other functional groups, such as amines, which are common components of dye molecules. While specific examples of dyes synthesized directly from this compound are not extensively documented in publicly available research, its potential as a precursor is inferred from the known reactivity of the parent compound.
The following table summarizes the key reactants and products in the synthesis of β-methyl-β-nitrostyrene derivatives, highlighting its role as a versatile precursor.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| Aromatic Aldehyde Derivatives | Nitroethane | Acetic Acid, Ammonium (B1175870) Acetate (B1210297) | β-Methyl-β-nitrostyrene Derivatives | researchgate.net |
Exploration in Organic Electronics and Nonlinear Optics
The electronic properties of nitrostyrene derivatives, arising from the push-pull nature of the electron-donating methyl group and the electron-withdrawing nitro group, make them interesting candidates for investigation in the fields of organic electronics and nonlinear optics. The conjugation between the aromatic ring and the nitrovinyl group facilitates intramolecular charge transfer, a key characteristic for materials with nonlinear optical (NLO) properties.
While direct experimental data on the nonlinear optical properties of this compound is scarce, theoretical and experimental studies on similar molecules underscore the potential for this class of compounds. The strongly electron-withdrawing nature of the nitro group is a known contributor to enhancing NLO responses in organic molecules. nih.gov The exploration of this compound and its derivatives could therefore lead to the development of new materials for organic electronic and photonic devices.
The electrochemical properties of β-methyl-β-nitrostyrene derivatives have also been a subject of study, revealing that their reduction potentials are sensitive to the electronic properties of the substituents on the phenyl ring. researchgate.net This suggests that by modifying the substitution pattern, the electronic behavior of these molecules can be tuned, which is a crucial aspect in the design of materials for organic electronics.
Emerging Trends and Future Research Directions
Development of More Sustainable and Environmentally Benign Methodologies
In recent years, the principles of green chemistry have significantly influenced the synthesis of β-nitrostyrenes, including 3-Methyl-β-nitrostyrene. The traditional Henry reaction, a key step in its synthesis, is being reimagined to reduce environmental impact. Researchers are actively exploring methodologies that minimize or eliminate the use of hazardous solvents and reagents, decrease energy consumption, and facilitate catalyst recovery and reuse.
A significant trend is the move towards solvent-free reaction conditions or the use of environmentally benign solvents like water and ionic liquids. Ionic liquids, with their low vapor pressure and high thermal stability, have emerged as promising media for the synthesis of β-nitrostyrene derivatives. nih.govmdma.ch They can act as both solvent and catalyst, often leading to improved yields and selectivity. nih.govmdma.ch
The development of heterogeneous catalysts is another cornerstone of sustainable synthesis. Solid-supported catalysts, such as those based on polymers or inorganic materials, offer straightforward separation from the reaction mixture, enabling easy recycling and reducing waste. nih.gov Furthermore, biocatalysis, utilizing enzymes or whole-cell systems, presents an attractive green alternative, often providing high selectivity under mild reaction conditions.
Microwave-assisted organic synthesis (MAOS) has also been shown to dramatically reduce reaction times for the preparation of β-nitrostyrene derivatives compared to conventional heating methods. This technique not only accelerates the reaction but also often leads to higher yields and cleaner reaction profiles, aligning with the goals of green chemistry.
Design of Novel Catalytic Systems for Enhanced Selectivity (Chemo-, Regio-, Enantioselectivity)
The quest for precise control over chemical reactions has spurred the design of sophisticated catalytic systems for transformations involving 3-Methyl-β-nitrostyrene and its analogs. The focus lies on achieving high levels of chemo-, regio-, and enantioselectivity, which are crucial for the synthesis of complex molecules and pharmacologically active compounds.
Organocatalysis has emerged as a powerful tool in this domain. Small organic molecules, such as chiral amines and thioureas, have been successfully employed to catalyze asymmetric reactions, including Michael additions to β-nitrostyrenes. rsc.orgresearchgate.net These catalysts operate through various activation modes, enabling the formation of stereochemically defined products with high enantiomeric excess. For instance, bifunctional organocatalysts that can activate both the nucleophile and the electrophile simultaneously have shown remarkable efficiency and selectivity.
Metal-organic frameworks (MOFs) are another class of materials gaining attention as catalysts. Their porous structure and tunable active sites make them highly effective for various organic transformations, including the Henry reaction for the synthesis of β-nitrostyrenes. wikipedia.org The well-defined channels and cavities within MOFs can impart shape and size selectivity, influencing the outcome of the reaction.
Furthermore, novel catalytic systems are being developed to control the regioselectivity of reactions. For example, a new combination of a manganese catalyst and a co-additive has been reported for the aminohalogenation of β-methyl-β-nitrostyrenes, leading to vicinal haloamino nitroalkanes with a regiochemistry opposite to that typically observed. A proposed mechanism involves the formation of a chloronium intermediate to explain the observed regio- and stereoselectivity.
The development of these advanced catalytic systems is paving the way for more efficient and selective syntheses of a wide range of valuable compounds derived from 3-Methyl-β-nitrostyrene.
Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches
A deeper understanding of reaction mechanisms is paramount for the rational design of more efficient and selective synthetic methods. To this end, researchers are increasingly employing a synergistic approach that combines experimental investigations with high-level computational studies to unravel the intricate details of reactions involving β-nitrostyrenes.
Experimental techniques such as in-situ spectroscopy (NMR, IR) and kinetic studies provide valuable data on reaction progress, intermediate formation, and the influence of various parameters on the reaction outcome. For instance, kinetic studies on the Michael addition of secondary amines to substituted β-nitrostyrenes have revealed the presence of both catalyzed and uncatalyzed reaction pathways. beilstein-journals.org The observation of a negative enthalpy of activation in certain cases suggests the involvement of a stable intermediate in the reaction mechanism. beilstein-journals.org
Computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at the molecular level. mdpi.comgoogle.comresearchgate.net DFT calculations allow for the mapping of potential energy surfaces, the characterization of transition states and intermediates, and the prediction of reaction pathways and selectivities.
For example, a combined experimental and computational study on the sequential Diels-Alder/ mdma.chmdma.ch-sigmatropic rearrangement of β-nitrostyrene with 3-methyl-1,3-pentadiene (B1617704) has provided detailed mechanistic insights. The results are consistent with a stepwise mechanism for the initial cycloaddition, involving a zwitterionic intermediate, followed by a concerted mdma.chmdma.ch-sigmatropic rearrangement that proceeds through a dipolar transition state. acs.org
Molecular Electron Density Theory (MEDT) has also been applied to understand the reactivity and selectivity of β-nitrostyrenes in [3+2] cycloaddition reactions. These computational studies have shown that these reactions proceed through a one-step mechanism and have successfully explained the observed stereoselectivity. nih.govnih.gov
The integration of these experimental and computational approaches provides a powerful platform for a comprehensive understanding of the reaction mechanisms of 3-Methyl-β-nitrostyrene, paving the way for the development of more predictable and efficient synthetic strategies.
Exploration of Novel Reactivity Pathways (e.g., Radical Chemistry, Electrochemistry)
Beyond traditional reaction paradigms, researchers are actively exploring novel reactivity pathways for β-nitrostyrenes, including those involving radical intermediates and electrochemical methods. These approaches offer unique opportunities for the synthesis of complex molecules that may be difficult to access through conventional means.
Radical chemistry has emerged as a powerful tool for the functionalization of β-nitrostyrenes. The electron-deficient nature of the nitroalkene moiety makes it an excellent acceptor for radical species. Various radical precursors can be employed to generate a wide range of radicals that can add to the double bond of β-nitrostyrenes, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. wku.edu For instance, denitrative cross-coupling reactions of nitrostyrenes have been developed, which are proposed to proceed through a free-radical mechanism. wku.edu
Electrochemistry offers a green and versatile alternative for driving chemical reactions. The electrochemical reduction of β-nitrostyrene derivatives has been studied, revealing the influence of molecular structure and electronic effects on their reduction potentials. acs.org A study on a series of β-methyl-β-nitrostyrene derivatives showed that the reduction potential shifts to more negative values compared to their β-unsubstituted counterparts, which is attributed to a decrease in conjugation. acs.org A linear correlation between the calculated electronic barrier and the half-wave potential has been observed. acs.org
Photochemistry also provides a unique avenue for exploring the reactivity of β-nitrostyrenes. Upon ultraviolet irradiation, β-methyl-β-nitrostyrenes have been shown to undergo a novel rearrangement to form 1-phenyl-1,2-propanedione-1-oxime and its derivatives. wku.edu The efficiency of this photorearrangement is influenced by the substituents on the phenyl ring, with electron-donating groups generally promoting the reaction.
The exploration of these novel reactivity pathways is expanding the synthetic chemist's toolbox and enabling the development of innovative strategies for the synthesis of diverse and complex molecular architectures from 3-Methyl-β-nitrostyrene and related compounds.
Synthesis and Research on Underexplored β-Nitrostyrene Analogues and their Derivatives
While 3-Methyl-β-nitrostyrene has been a subject of considerable research, there is a growing interest in the synthesis and investigation of a wider range of β-nitrostyrene analogues and their derivatives. This exploration is driven by the desire to fine-tune the electronic and steric properties of the molecule, thereby modulating its reactivity and biological activity.
Researchers are systematically introducing various substituents at different positions of the phenyl ring and the β-carbon of the nitrostyrene (B7858105) scaffold. For instance, the introduction of different alkyl or aryl groups at the β-position, or the incorporation of various functional groups on the aromatic ring, can significantly impact the molecule's electrophilicity and its behavior in chemical reactions.
The synthesis of these novel analogues often relies on the versatile Henry reaction, which allows for the condensation of a wide variety of substituted benzaldehydes with different nitroalkanes. google.com This modularity enables the creation of a diverse library of β-nitrostyrene derivatives for further investigation.
The study of these underexplored analogues is not only expanding our fundamental understanding of the structure-reactivity relationships in this class of compounds but is also opening up new avenues for the discovery of molecules with unique chemical and biological properties. The insights gained from these investigations will undoubtedly fuel further innovation in the field of organic synthesis and medicinal chemistry.
Q & A
Basic: How can researchers optimize the synthesis of 3-Methyl-beta-nitrostyrene to achieve high yield and purity?
Methodological Answer :
To optimize synthesis, focus on:
- Reaction Conditions : Use a nitroaldol (Henry) reaction between 3-methylbenzaldehyde and nitromethane, adjusting molar ratios (e.g., 1:1.2 aldehyde/nitromethane) and catalysts (e.g., ammonium acetate or DBU). Monitor temperature (80–100°C) and solvent polarity (e.g., ethanol or toluene) to favor nitroalkene formation .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Validate purity via TLC and HPLC (>95% by area normalization) .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer :
Key techniques include:
- Spectroscopy :
- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity and stability under storage conditions .
Advanced: How can researchers resolve contradictions in reported antibacterial activity data for this compound derivatives?
Methodological Answer :
Address discrepancies through:
- Standardized Assays : Replicate studies using consistent bacterial strains (e.g., S. aureus ATCC 25923) and protocols (e.g., broth microdilution for MIC determination). Include positive controls (e.g., ampicillin) and solvent controls .
- Physicochemical Profiling : Measure partition coefficients (logP) and redox potentials to correlate lipophilicity/electron-withdrawing effects with bioactivity. For example, derivatives with logP > 2.5 show enhanced membrane penetration .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., substituent position, steric effects) contributing to activity differences .
Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) in this compound derivatives?
Methodological Answer :
A systematic SAR approach involves:
- Substituent Variation : Synthesize derivatives with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups at para/meta positions.
- Conformational Analysis : Use DFT calculations (B3LYP/6-31G*) to model nitro group orientation and steric hindrance effects on reactivity .
- Biological Testing : Pair in vitro assays (e.g., antibacterial, antifungal) with molecular docking (e.g., targeting E. coli FabI enzyme) to identify key interactions (e.g., hydrogen bonding with nitro groups) .
Advanced: How can computational modeling improve the design of this compound-based inhibitors?
Methodological Answer :
Leverage computational tools for:
- Docking Studies : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., fungal CYP51). Prioritize derivatives with ΔG < -8 kcal/mol .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of inhibitor-enzyme complexes. Monitor RMSD (<2 Å) and hydrogen bond retention .
- QSAR Models : Develop predictive models using descriptors like molar refractivity and HOMO-LUMO gaps. Validate with leave-one-out cross-validation (R² > 0.7) .
Basic: What are the best practices for ensuring reproducibility in studies involving this compound?
Methodological Answer :
Follow guidelines for experimental rigor:
- Detailed Protocols : Document reaction conditions (solvent, temperature, catalyst loading) and purification steps in the main manuscript or supplementary data .
- Characterization Data : Provide full NMR spectra, HPLC chromatograms, and crystallographic data (if available) for new derivatives. Deposit CIF files in the Cambridge Structural Database .
- Negative Results : Report failed syntheses or inactive analogs to prevent redundancy and guide future work .
Advanced: How should researchers analyze conflicting data on the redox behavior of this compound?
Methodological Answer :
Mitigate contradictions by:
- Electrochemical Profiling : Use cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) in aprotic solvents (e.g., DMF) to measure reduction potentials. Compare with DFT-calculated LUMO energies .
- Environmental Controls : Account for oxygen/moisture levels, which can stabilize radical intermediates and alter redox pathways .
- Cross-Validation : Replicate experiments in independent labs using identical equipment (e.g., CH Instruments potentiostat) .
Advanced: What methodologies are recommended for studying the environmental stability of this compound?
Methodological Answer :
Assess stability via:
- Photodegradation Tests : Expose compounds to UV light (λ = 254 nm) in aqueous/organic matrices. Monitor degradation by LC-MS and identify byproducts (e.g., nitroso derivatives) .
- Hydrolysis Studies : Incubate at pH 3–10 (37°C, 24h) and quantify parent compound loss via HPLC. Use QSAR to predict hydrolysis rates under environmental conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
